molecular formula C7H12N2O B1276775 2-cyano-N-isobutylacetamide CAS No. 51838-01-8

2-cyano-N-isobutylacetamide

Cat. No.: B1276775
CAS No.: 51838-01-8
M. Wt: 140.18 g/mol
InChI Key: YCGSMOIWEZRTSG-UHFFFAOYSA-N
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Description

2-cyano-N-isobutylacetamide is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-(2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6(2)5-9-7(10)3-4-8/h6H,3,5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGSMOIWEZRTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404573
Record name 2-cyano-N-isobutylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51838-01-8
Record name 2-cyano-N-isobutylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-Cyano-N-isobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 51838-01-8 | Formula: C₇H₁₂N₂O | MW: 140.18 g/mol [1][2]

Abstract This technical guide provides a rigorous analysis of the synthesis routes for 2-cyano-N-isobutylacetamide , a versatile intermediate in medicinal chemistry.[2] The compound serves as a critical scaffold for the development of nitrogenous heterocycles (e.g., aminopyrazoles, pyridones) and acrylamide-based inhibitors (e.g., JMPR-01 analogs). This document details two primary synthetic pathways: thermal aminolysis (the "green" route) and carbodiimide-mediated coupling, complete with mechanistic insights, experimental protocols, and safety considerations.

Introduction & Retrosynthetic Analysis

The α-cyanoacetamide moiety is a "privileged structure" in drug discovery due to its dual reactivity:

  • Active Methylene (C2): High acidity (pKa ≈ 11) facilitates Knoevenagel condensations and alkylations.[2]

  • Nitrile Group (CN): Precursor for amidines, tetrazoles, and heterocyclization.[2]

Retrosynthetically, the amide bond formation is the strategic disconnection.[2] The most efficient path disconnects the C-N bond to yield ethyl cyanoacetate and isobutylamine .[2]

Retrosynthetic Pathway

Retrosynthesis Target This compound (Target) Precursor1 Ethyl Cyanoacetate (Electrophile) Target->Precursor1 C-N Disconnection Precursor2 Isobutylamine (Nucleophile) Target->Precursor2

Figure 1: Retrosynthetic disconnection of the target amide.

Route 1: Thermal Aminolysis (Standard Protocol)

This is the industry-standard "green" route.[2] It relies on the nucleophilic attack of isobutylamine on the ester carbonyl of ethyl cyanoacetate.[2] The reaction is driven by the expulsion of ethanol and is typically performed without exogenous catalysts.[2]

Mechanistic Insight

The reaction proceeds via a tetrahedral intermediate .[2] The primary amine (isobutylamine) attacks the carbonyl carbon.[2] Proton transfer and elimination of the ethoxide leaving group (which picks up a proton to form ethanol) yield the amide.[2]

  • Thermodynamics: The formation of the amide bond is exothermic and thermodynamically favored over the ester.[2]

  • Kinetics: Reflux conditions are required to overcome the activation energy and drive the equilibrium by removing ethanol (if performed open or via distillation).[2]

Experimental Protocol

Scale: 100 mmol basis

ReagentMW ( g/mol )Equiv.Mass (g)Volume (mL)
Ethyl Cyanoacetate 113.111.011.31~10.6
Isobutylamine 73.141.28.78~11.9
Ethanol (Abs.) 46.07Solvent-50.0

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Ethyl Cyanoacetate (1.0 eq) and Ethanol (5 vol).

  • Addition: Add Isobutylamine (1.2 eq) dropwise over 10 minutes at room temperature. Note: A mild exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours .

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1).[2] The ester spot (Rf ~0.[2]7) should disappear; the amide product (Rf ~0.[2]3) will appear.[2][3]

  • Workup:

    • Cool the reaction mixture to 0–5°C in an ice bath.

    • Stir for 30–60 minutes to induce precipitation.[2]

    • Filter the solid precipitate.[2]

    • Wash the cake with cold ethanol (2 x 10 mL).

  • Purification: If no precipitate forms (common with isobutyl derivatives due to solubility), evaporate the solvent in vacuo.[2] Recrystallize the residue from Ethanol/Hexane or Toluene.[2]

Reaction Scheme

ReactionMechanism R1 Ethyl Cyanoacetate Inter Tetrahedral Intermediate R1->Inter Nucleophilic Attack R2 Isobutylamine R2->Inter Prod This compound Inter->Prod Elimination ByProd Ethanol Inter->ByProd

Figure 2: Mechanism of thermal aminolysis.

Route 2: Carbodiimide Coupling (Mild Protocol)

For substrates sensitive to high temperatures or when using Cyanoacetic Acid as the starting material, a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC is employed.

Advantages: Room temperature reaction; avoids competing side reactions (e.g., Knoevenagel self-condensation).[2] Disadvantages: Atom economy is lower due to urea byproduct formation; higher cost.[2]

Experimental Protocol

Scale: 10 mmol basis

ReagentEquiv.[2]Mass/Vol
Cyanoacetic Acid 1.00.85 g
Isobutylamine 1.10.80 g
DCC 1.12.27 g
DCM (Dichloromethane) Solvent20 mL

Methodology:

  • Dissolve Cyanoacetic Acid in DCM at 0°C.

  • Add Isobutylamine.[2]

  • Add DCC (dissolved in minimal DCM) dropwise.[2]

  • Stir at 0°C for 1 hour, then warm to room temperature overnight.

  • Filtration: Filter off the precipitated Dicyclohexylurea (DCU) byproduct.

  • Wash: Wash the filtrate with 1N HCl (to remove excess amine), saturated NaHCO₃, and brine.

  • Isolate: Dry over Na₂SO₄ and concentrate to yield the product.

Characterization & Validation

The identity of the synthesized this compound must be confirmed using spectroscopic methods.[2]

Expected Analytical Data
  • Physical State: White to off-white crystalline solid.[2]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.20 (br s, 1H): Amide N-H.[2]

    • δ 3.60 (s, 2H): Active methylene protons (NC-CH ₂-CO).[2]

    • δ 2.95 (t, 2H): Isobutyl CH ₂-N.[2]

    • δ 1.70 (m, 1H): Isobutyl CH methine.[2]

    • δ 0.85 (d, 6H): Isobutyl gem-dimethyl groups.[2]

  • IR Spectrum (ATR):

    • 2260 cm⁻¹: Nitrile (C≡N) stretch (weak/medium).[2]

    • 1650–1660 cm⁻¹: Amide Carbonyl (C=O) stretch (strong).[2]

    • 3200–3300 cm⁻¹: N-H stretch.

Applications in Drug Development[4][5]

The this compound scaffold is a versatile building block.[2]

1. Knoevenagel Condensation (Acrylamide Synthesis): Reaction with aromatic aldehydes yields α-cyanoacrylamides.[2] These structures are potent Michael acceptors, often targeting cysteine residues in enzymes (e.g., JAK3, LSD1 inhibitors).

  • Protocol: Reflux with aldehyde in Ethanol + cat.[2] Piperidine.[2][4][5]

2. Heterocycle Formation:

  • Pyridones: Reaction with 1,3-dicarbonyls.[2]

  • Aminopyrazoles: Reaction with hydrazine hydrate.[2]

Synthesis Workflow Diagram

Workflow Start Start: Raw Materials (Ethyl Cyanoacetate + Isobutylamine) React Reaction Stage Reflux in EtOH (78°C, 4h) Start->React Check In-Process Control TLC/HPLC check React->Check Check->React Incomplete Workup Workup Cool to 0°C -> Crystallize Check->Workup Complete Filter Filtration Separate Solid Product Workup->Filter Dry Drying Vacuum Oven (40°C) Filter->Dry Final Final Product This compound Dry->Final

Figure 3: Process flow for the thermal aminolysis route.

Safety & Handling

  • Nitrile Toxicity: While the amide is stable, metabolic hydrolysis can theoretically release cyanide, though this is rare for stable aliphatic nitriles. Handle with gloves and in a fume hood.[2]

  • Isobutylamine: Highly flammable and corrosive.[2] Causes severe skin burns and eye damage.[2]

  • Exotherm Control: The reaction of amines with esters or acid chlorides is exothermic.[2] Controlled addition is mandatory.[2]

References

  • BenchChem. Synthesis routes of this compound. Retrieved from

  • Oakwood Chemical. 2-Cyano-N-isobutyl-acetamide Product Page (CAS 51838-01-8).[2] Retrieved from

  • National Institutes of Health (NIH). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives.[2] Retrieved from (General cyanoacetamide utility).[2]

  • ChemicalBook. 2-Cyanoacetamide Synthesis and Properties. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 2-Cyanoacetamide.[2][6] Retrieved from

Sources

Technical Profile: 2-Cyano-N-isobutylacetamide (NICA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyano-N-isobutylacetamide (CAS: 51838-01-8), frequently abbreviated as NICA , is a specialized functional amide utilized primarily as a latent curing agent in epoxy resin systems and as a versatile intermediate in organic synthesis.[1][2][3][4] Its structure combines a reactive nitrile group, an acidic methylene bridge, and a sterically distinct isobutyl amide moiety.[3] This unique architecture allows it to function as a "switchable" nucleophile—stable at room temperature but highly reactive toward electrophiles (such as epoxides or carbonyls) under thermal activation (120–150°C).[3]

This guide details the compound's structural validation, synthetic protocols, and its critical role in advanced polymer materials, supported by mechanistic insights and authoritative references.

Chemical Identity & Structural Analysis[1][2][3][5][6]

Nomenclature and Identifiers

The systematic IUPAC name is derived from the acetamide parent structure with a cyano group at the


-position and an isobutyl group on the nitrogen.[2][3]
Identifier Value
IUPAC Name 2-Cyano-N-(2-methylpropyl)acetamide
Common Name This compound; N-Isobutylcyanoacetamide (NICA)
CAS Registry Number 51838-01-8
Molecular Formula

Molecular Weight 140.18 g/mol
SMILES CC(C)CNC(=O)CC#N
InChI Key YCGSMOIWEZRTSG-UHFFFAOYSA-N
Structural Visualization

The molecule features three distinct functional zones:

  • Nitrile Group (

    
    ):  Electron-withdrawing, activating the adjacent methylene.[1][2][3]
    
  • Active Methylene (

    
    ):  High acidity (
    
    
    
    ), enabling Knoevenagel condensations and nucleophilic attacks.[1][2][3]
  • Isobutyl Amide: Provides steric bulk and hydrogen-bonding capability, influencing solubility and melting point.[1][2][3]

NICA_Structure Figure 1: Functional group architecture of this compound (NICA). Isobutyl Isobutyl Group (Steric Bulk) Amide Amide Linkage (-NH-CO-) Isobutyl->Amide N-alkylation Methylene Active Methylene (-CH2-) Amide->Methylene Carbonyl Cyano Nitrile Group (-CN) Methylene->Cyano Alpha pos.

[1][2][3]

Synthetic Methodology

The synthesis of NICA is a classic nucleophilic acyl substitution (amidation) reaction.[3] It is typically produced by reacting ethyl cyanoacetate with isobutylamine .[2][3] This route is preferred over the reaction with cyanoacetyl chloride due to milder conditions and the avoidance of corrosive HCl byproducts.[3]

Reaction Scheme

[1][2][3]
Experimental Protocol (Standardized)

This protocol is adapted from general methods for N-alkyl cyanoacetamides [1, 2].[1][2][3]

Reagents:

  • Ethyl cyanoacetate (1.0 eq)

  • Isobutylamine (1.1 eq)[2]

  • Solvent: Ethanol (optional, reaction can be neat) or Toluene (for azeotropic removal of ethanol).[3]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a reflux condenser and a magnetic stir bar with Ethyl Cyanoacetate (e.g., 113 g, 1.0 mol).

  • Addition: Add Isobutylamine (e.g., 80 g, 1.1 mol) dropwise over 30 minutes. Note: The reaction is exothermic; cooling may be required to maintain temperature below 40°C during addition.

  • Reflux: Heat the mixture to reflux (approx. 80–100°C) for 2–4 hours. Monitoring by TLC (Ethyl Acetate/Hexane) is recommended to ensure consumption of the ester.[3]

  • Work-up:

    • Distillation: Remove excess isobutylamine and the ethanol byproduct under reduced pressure.[3]

    • Crystallization: The residue is typically a solid.[3] Recrystallize from a mixture of Ethanol/Water or Toluene to obtain pure NICA.[3]

  • Yield: Expected yield is 85–95% .

Synthesis_Flow Figure 2: Process flow for the synthesis of N-isobutylcyanoacetamide. Step1 Reagent Mixing Ethyl Cyanoacetate + Isobutylamine Step2 Reflux (2-4 hrs) Nucleophilic Acyl Substitution Step1->Step2 Step3 Distillation Remove EtOH & Excess Amine Step2->Step3 Step4 Recrystallization (Toluene or EtOH/H2O) Step3->Step4 Product Pure NICA (Crystalline Solid) Step4->Product

Physicochemical Properties[3][5][6][7][8][9][10][11][12][13]

PropertyData / Observation
Physical State Crystalline Solid (White to Off-white)
Melting Point Estimated 80–100°C (Analog N-methyl is 99°C [3])
Solubility Soluble in Ethanol, Acetone, DMSO; Sparingly soluble in water.[1][2][5][6]
Acidity (

)
~11 (Active methylene protons)
Stability Stable at room temperature; Hygroscopic.[1][2]

Applications in Drug Development & Polymer Science[1][2]

Latent Epoxy Curing Agent

The most significant industrial application of NICA is as a latent hardener for epoxy resins (e.g., Bisphenol A diglycidyl ether).[3] Unlike simple amines that cure epoxides at room temperature, NICA is relatively inert below 100°C.[3]

  • Mechanism: At elevated temperatures (120–150°C), the active methylene group is deprotonated (often assisted by a tertiary amine catalyst), initiating a nucleophilic attack on the epoxide ring.[3]

  • Result: The reaction yields complex heterocyclic networks, including cyclic urethanes and spiro-dilactones , which impart high glass transition temperatures (

    
    ) and excellent adhesion to metals [4].[1][2][7]
    
Pharmaceutical Intermediate

The "cyanoacetamide" motif is a privileged scaffold in medicinal chemistry.[3] NICA serves as a precursor for:

  • Heterocycle Synthesis: Reaction with 1,3-dicarbonyls or hydrazine yields pyridones and pyrazoles (common pharmacophores).[1][2][3]

  • Knoevenagel Condensation: The active methylene reacts with aromatic aldehydes to form acrylamides, which are potential tyrosine kinase inhibitors.[3]

Application_Pathway Figure 3: Divergent application pathways of NICA in materials and pharma. NICA NICA (Precursor) Polymer Crosslinked Polymer (High Tg, Adhesives) NICA->Polymer + Epoxy (150°C) Drug Bioactive Heterocycles (Pyridones, Pyrazoles) NICA->Drug + Aldehyde (Knoevenagel) Epoxy Epoxy Resin (Bisphenol A DGE) Epoxy->Polymer Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Drug

[2][3][15]

Analytical Characterization

To validate the synthesis of NICA, the following spectral signatures should be observed:

  • IR Spectroscopy:

    • Nitrile (

      
      ):  Sharp, weak band at ~2250–2260 cm⁻¹.[3]
      
    • Amide Carbonyl (

      
      ):  Strong band at ~1650–1670 cm⁻¹ (Amide I).[2][3]
      
    • NH Stretch: Broad band at ~3200–3400 cm⁻¹.[2][3]

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       0.9 ppm (d, 6H): Isobutyl methyl groups.[3]
      
    • 
       1.8 ppm (m, 1H): Isobutyl methine (
      
      
      
      ).[3]
    • 
       2.9 ppm (t, 2H): Isobutyl methylene (
      
      
      
      ).[1][2][3]
    • 
       3.6 ppm (s, 2H): Active methylene (
      
      
      
      ).[1][2][3]
    • 
       8.2 ppm (br s, 1H): Amide 
      
      
      
      .[3]

References

  • BenchChem. Synthesis routes of this compound. Retrieved from .[2][3]

  • Google Patents. Epoxy dual cure resins for additive manufacturing. Patent EP3347399B1.[2][3] Available at: .[2][3]

  • ChemicalBook. 2-Cyano-N-methylacetamide Properties. Retrieved from .[2][3]

  • Renner, A., Moser, R., Bellus, M., & Szekely, G. (1988). Cure of epoxy resins with cyanoacetamides. Journal of Polymer Science Part A: Polymer Chemistry, 26(5), 1373-1387.[1][2] Available at: .[2][3]

Sources

Technical Monograph: 2-Cyano-N-isobutylacetamide (CAS 51838-01-8)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Building Block for Nitrogen Heterocycles & Peptidomimetics[1]

Executive Summary

2-Cyano-N-isobutylacetamide (CAS 51838-01-8) is a specialized bifunctional building block characterized by an active methylene group flanked by a nitrile and a secondary amide.[1] While structurally related to the precursors of gabapentinoids, its primary utility lies in medicinal chemistry as a C3-synthon for the construction of privileged heterocyclic scaffolds .

This guide details the scalable synthesis of this intermediate and its critical role in the Knoevenagel condensation and Gewald reaction pathways, which are fundamental to developing kinase inhibitors, fungicides, and substituted pyridones.

Chemical Identity & Physical Profile

The molecule combines the steric bulk of an isobutyl group (mimicking Leucine side chains) with the high reactivity of a cyanoacetamide core.

PropertySpecification
CAS Number 51838-01-8
IUPAC Name 2-Cyano-N-(2-methylpropyl)acetamide
Synonyms N-Isobutylcyanoacetamide; this compound
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in EtOH, MeOH, DMSO, DMF; Sparingly soluble in water
pKa (Active Methylene) ~11–12 (Estimated, C-H acidity)
Key Functional Groups Nitrile (–CN), Amide (–CONH–), Active Methylene (–CH₂–)

Core Synthesis: Aminolysis of Cyanoesters

The most robust route to CAS 51838-01-8 is the direct aminolysis of ethyl cyanoacetate with isobutylamine. This reaction exploits the differential reactivity between the ester and the nitrile, favoring nucleophilic acyl substitution at the ester carbonyl.[2]

Reaction Mechanism

The amine nucleophile attacks the ester carbonyl, forming a tetrahedral intermediate. The ethoxide acts as a leaving group, driving the equilibrium toward the stable amide product.

SynthesisMechanism SM1 Ethyl Cyanoacetate (Electrophile) Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack SM2 Isobutylamine (Nucleophile) SM2->Inter Nucleophilic Attack Prod This compound (CAS 51838-01-8) Inter->Prod Elimination of EtO- ByProd Ethanol (Byproduct) Inter->ByProd

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of this compound.

Validated Experimental Protocol

Objective: Synthesis of this compound (100 mmol scale).

Reagents:

  • Ethyl cyanoacetate (11.3 g, 100 mmol)

  • Isobutylamine (7.3 g, 100 mmol)

  • Solvent: Ethanol (Optional, can be run neat)[3]

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with Ethyl cyanoacetate. Add Isobutylamine dropwise over 15 minutes. Caution: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (approx. 80–90°C) for 2–3 hours.

    • Process Control: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The starting ester spot (high Rf) should disappear.

  • Workup (Crystallization):

    • Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

    • The product will precipitate as a white solid.

    • If run neat (solvent-free), add a minimal amount of cold ethanol to slurry the solid.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 10 mL).[4]

  • Drying: Dry the filter cake in a vacuum oven at 45°C for 4 hours.

Yield Expectation: 85–92% Purity Check: H-NMR should show the disappearance of the ethyl quartet (4.2 ppm) and triplet (1.3 ppm) associated with the ester.

Strategic Applications in Drug Discovery

Researchers utilize CAS 51838-01-8 primarily for its active methylene group. The protons at the C-2 position are acidic (pKa ~11), allowing for facile deprotonation and condensation with electrophiles.

The Knoevenagel Condensation (Scaffold Construction)

Reacting this amide with aldehydes or ketones yields


-cyanoacrylamides. These are potent Michael acceptors, often used as covalent warheads in kinase inhibitors or as precursors to substituted pyridones.

Workflow: Synthesis of substituted 2-Pyridones

  • Condensation: CAS 51838-01-8 + Aldehyde

    
     Arylidene intermediate.
    
  • Cyclization: Reaction with a 1,3-dicarbonyl or enamine yields the pyridone core.

ApplicationWorkflow cluster_reactions Divergent Synthetic Pathways Start This compound (CAS 51838-01-8) PathA Aldehyde (R-CHO) + Base (Piperidine) Start->PathA Knoevenagel PathB 1,3-Dicarbonyls (e.g., Acetylacetone) Start->PathB Cyclocondensation InterA Alpha-Cyanoacrylamide (Michael Acceptor) PathA->InterA InterB Substituted 2-Pyridone (Kinase Inhibitor Scaffold) PathB->InterB Drug Target Therapeutic (Anticancer/Antiviral) InterA->Drug Covalent Modification (Cysteine Targeting)

Figure 2: Divergent synthesis showing the transformation of the core amide into bioactive scaffolds.

Analytical Characterization (Self-Validation)

To ensure the integrity of the starting material before downstream use, verify these spectral features:

  • FT-IR:

    • Nitrile (CN): Sharp, weak band at ~2260 cm⁻¹.

    • Amide Carbonyl (C=O): Strong band at 1650–1690 cm⁻¹.

    • NH Stretch: Broad band at 3200–3400 cm⁻¹.

  • ¹H-NMR (DMSO-d₆):

    • 
       0.9 ppm (d, 6H, Isobutyl –CH₃).
      
    • 
       3.6 ppm (s, 2H, –CH₂–CN). Critical for purity; integration must be 2.0.
      
    • 
       8.0+ ppm (br s, 1H, –NH–).
      

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye).

  • Signal Word: Warning.

  • Specific Risk: While less volatile than lower alkyl nitriles, thermal decomposition can release Hydrogen Cyanide (HCN) , carbon oxides, and nitrogen oxides.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile group over long periods.

References

  • Preparation of Cyanoacetamides: Corson, B. B.; Scott, R. W.; Vose, C. E. "Cyanoacetamide."[2][1][5][6][7][8][3][4][9][10] Organic Syntheses, Coll.[1] Vol. 1, p.179 (1941). (Foundational method for cyanoacetamide synthesis via aminolysis).

  • Knoevenagel Condensation Applications: Freeman, F. "Properties and Reactions of Ylidenemalononitriles."[1] Chemical Reviews, 80(4), 329-350. (Review of active methylene chemistry applicable to this CAS).

  • Synthesis of N-Alkyl Cyanoacetamides: "Synthesis routes of this compound." BenchChem Database. (Specific reaction confirmation for isobutylamine derivative).

  • Pyridone Synthesis: Ghozlan, S. A. S., et al. "Synthesis and synthetic applications of cyanoacetamides." Arkivoc, 2020(i), 36-66. (Comprehensive review on using cyanoacetamides to build heterocycles).

Sources

Solubility Profile and Process Engineering of 2-Cyano-N-Isobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyano-N-isobutylacetamide (CAS: 13338-63-1), also known as 2-cyano-N-(2-methylpropyl)acetamide, is a critical intermediate in the synthesis of Gabapentin , a widely prescribed anticonvulsant and analgesic.[1] Its solubility behavior is the governing factor in the efficiency of the Guareschi reaction workup and the subsequent Hofmann rearrangement .[1]

This guide provides a technical analysis of the solubility landscape of this compound. It moves beyond simple observation to explain the thermodynamic drivers of dissolution, offering a self-validating protocol for solubility determination and actionable strategies for solvent selection during scale-up.[1]

Part 1: Chemical Profile & Significance[1]

Structural Determinants of Solubility

The solubility of this compound is dictated by a "push-pull" interaction between its polar functional groups and its hydrophobic tail.[1]

  • Polar Domain (Hydrophilic): The cyano (-CN) and amide (-CONH-) groups act as strong hydrogen bond acceptors and donors.[1] This facilitates high solubility in polar aprotic solvents (e.g., DMF, DMSO) and protic solvents (e.g., Methanol) at elevated temperatures.[1]

  • Non-Polar Domain (Hydrophobic): The isobutyl group introduces significant steric bulk and hydrophobicity compared to its parent compound, 2-cyanoacetamide.[1] This shift reduces water solubility relative to the parent and increases affinity for moderate polarity solvents like Ethyl Acetate.[1]

The Gabapentin Connection

In the industrial synthesis of Gabapentin, this intermediate must often be separated from inorganic byproducts (ammonium salts) or unreacted starting materials (ethyl cyanoacetate).[1]

  • Process Criticality: The compound is typically purified via crystallization.[1][2] The solvent system must exhibit a steep solubility-temperature gradient—high solubility at boiling point, low solubility at

    
    .[1]
    
  • Standard Solvent Systems: Patent literature and process data indicate that Isopropanol (IPA) and Methanol/IPA mixtures are the preferred crystallization media, balancing yield with purity.[1]

Part 2: Thermodynamic Solubility Landscape

The dissolution of this compound in organic solvents is an endothermic process (


), meaning solubility increases significantly with temperature.[1]
Solvent Class Performance

Based on polarity matching and industrial isolation protocols, the solubility ranking generally follows this hierarchy:

Solvent ClassRepresentative SolventsSolubility BehaviorProcess Utility
Polar Aprotic DMF, DMSO, AcetonitrileVery High. Solvates the amide/cyano core effectively.[1]Reaction Medium. Too soluble for crystallization; hard to remove.[1]
Short-Chain Alcohols Methanol, EthanolHigh. Strong H-bonding.[1]Solvent. Good for dissolving crude; requires anti-solvent for high recovery.[1]
Branched Alcohols Isopropanol (IPA)Moderate. Ideal temperature dependence.[1]Crystallization. The "Goldilocks" solvent for this intermediate.[1]
Esters Ethyl AcetateModerate to Low. Extraction. Used to pull the amide from aqueous reaction mixtures.[1]
Alkanes n-Heptane, HexaneNegligible. Anti-Solvent. Used to force precipitation.[1]
Theoretical Modeling (The Apelblat Equation)

For precise process control, the Modified Apelblat Equation is the standard model used to correlate experimental solubility data for this class of amides.[1] It accounts for the non-ideal behavior of the solution better than the simple van't Hoff equation.[1]

Equation:


[1]
  • 
     : Mole fraction solubility of the solute.[1]
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Parameter B is related to the enthalpy of solution.[1]

    • Parameter C accounts for the temperature dependence of the enthalpy.[1]

Technical Insight: In practice, if


 when fitting your data to this model, you can confidently extrapolate solubility at temperatures outside your measured range (e.g., predicting yield at 

based on data from

to

).[1]

Part 3: Experimental Protocol (Self-Validating)

To generate accurate solubility curves (Polythermal Method), do not rely on visual inspection alone.[1] The Laser Monitoring Dynamic Method is the industry standard for reproducibility.[1]

Experimental Setup Logic

Visual detection of the "last crystal disappearing" is subjective and prone to operator error. Laser transmission provides a binary, quantifiable endpoint.[1]

Workflow Diagram (DOT)

SolubilityProtocol cluster_validation Validation Loop Prep Sample Preparation (Excess Solute + Solvent) Eq Equilibration (Stirring at T_start) Prep->Eq Heat Controlled Heating (0.1 K/min) Eq->Heat Laser Laser Transmission (Continuous Monitoring) Heat->Laser Detect Transmittance Spike (Dissolution Point) Laser->Detect Clear Solution Data Record T_diss (Repeat n=3) Detect->Data Data->Heat Next Sample Conc.

Figure 1: Laser Dynamic Method for solubility determination. The sharp increase in laser transmittance marks the precise saturation temperature.[1]

Step-by-Step Methodology
  • Preparation: Weigh this compound and solvent (e.g., Isopropanol) into a jacketed glass vessel. Ensure a solid phase is present (supersaturated).[1]

  • Calibration: Set the laser source (approx. 10 mW) and photodetector across the vessel. Calibrate "0% Transmittance" with the turbid suspension.

  • Ramping: Heat the jacket fluid slowly (

    
     to 
    
    
    
    ) while stirring at 400 rpm. Fast heating causes thermal lag and data errors.[1]
  • Detection: Monitor the photodetector voltage. The temperature at which the voltage spikes to the baseline of pure solvent is recorded as

    
    .[1]
    
  • Replication: Repeat the experiment 3 times. If the deviation

    
    , recalibrate the temperature probe.
    

Part 4: Process Application Strategy

Purification Logic

The synthesis of Gabapentin intermediates often yields a crude mixture containing inorganic salts.[1] The solubility difference between the organic amide and inorganic salts in Ethyl Acetate or Alcohols is the basis for purification.[1]

Crystallization Decision Tree

ProcessLogic Start Crude Reaction Mixture (Amide + Salts + Impurities) Solvent Solvent Addition (Ethyl Acetate or IPA) Start->Solvent Wash Aqueous Wash Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep OrgPhase Organic Phase (Product Rich) PhaseSep->OrgPhase AqPhase Aqueous Phase (Salts) PhaseSep->AqPhase Conc Concentrate/Distill OrgPhase->Conc Cool Cooling Crystallization (T < 5°C) Conc->Cool Filter Filtration & Drying Cool->Filter

Figure 2: Purification workflow utilizing solubility differentials.[1] The organic phase extraction removes water-soluble salts before crystallization.[1]

Scale-Up Recommendation
  • Safety Warning: When using methanol/isopropanol mixtures, ensure the vessel is rated for the vapor pressure at the dissolution temperature (

    
    ).[1]
    
  • Yield Optimization: If yield in pure Isopropanol is low, add n-Heptane as an anti-solvent after the initial dissolution and partial cooling.[1] This leverages the "oiling out" threshold to force precipitation without trapping impurities.[1]

References

  • Warner-Lambert Co. (1977).[1] Process for preparing gabapentin. US Patent 4,024,175.[1][3][4] Link

  • Zach System SpA. (2016).[1][3] Process for preparing gabapentin. European Patent EP3060544A1.[1] Link

  • Wang, J., et al. (2011).[1] Solubility of 2-Cyanoacetamide in Different Solvents. Journal of Chemical & Engineering Data. (Contextual reference for parent compound thermodynamics). Link

  • IPCA Laboratories Ltd. (2008).[1][5] Process for Synthesis of Gabapentin. US Patent Application 2008/0103334.[1] Link

Sources

Structural Elucidation and Spectroscopic Characterization of 2-Cyano-N-isobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 2-cyano-N-isobutylacetamide (CAS: 13348-15-7), a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly GABA analogs and heterocycles.[1][2] This document is designed for analytical chemists and process development scientists requiring definitive structural confirmation. It synthesizes theoretical chemometrics with empirical data ranges for Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).[2]

Chemical Identity & Synthesis Context

Understanding the synthetic origin is prerequisite to spectral analysis, as it dictates the impurity profile (e.g., residual ethanol or unreacted amine).

  • IUPAC Name: 2-Cyano-N-(2-methylpropyl)acetamide[1][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 140.18 g/mol [3]

  • Structure:

    
    [1][2]
    

Synthesis Route: The compound is typically synthesized via the aminolysis of ethyl cyanoacetate with isobutylamine.[2]

Synthesis SM1 Ethyl Cyanoacetate (MW: 113.11) Process Reflux (2h) - EtOH SM1->Process SM2 Isobutylamine (MW: 73.14) SM2->Process Prod This compound (MW: 140.18) Process->Prod

Figure 1: Synthesis pathway via nucleophilic acyl substitution.

Mass Spectrometry (MS)

Objective: Confirmation of molecular mass and structural connectivity via fragmentation.[1][2]

Experimental Parameters (ESI-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).[2]
    
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.[1][2]

Spectral Data & Fragmentation Analysis

The molecule exhibits a distinct molecular ion peak.[2][4] Under Electron Impact (EI) or high-energy collision-induced dissociation (CID), characteristic alpha-cleavages occur.[1][2]

m/z (Ion)IdentityMechanistic Origin
141.19

Protonated Molecular Ion (Base Peak in ESI).[1][2]
163.17

Sodium adduct (common in glass/solvent trace).[1][2]
123.1

Loss of ammonia (rare, requires rearrangement).[2]
98.0

Loss of isopropyl radical (distal alkyl cleavage).[1][2]
84.0

Loss of isobutyl group (Amide cleavage).[1][2]
57.1

Isobutyl carbocation (Dominant alkyl fragment).[1][2]

Diagnostic Insight: The presence of the m/z 57 peak (isobutyl group) combined with the parent ion 141 is the primary confirmation of the N-alkyl chain integrity.

Infrared Spectroscopy (IR)

Objective: Identification of functional groups, specifically the nitrile and amide moieties.[2][5] Method: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.[1][2]

Key Absorption Bands

The spectrum is dominated by the nitrile stretch and the amide doublet.[2]

Wavenumber (

)
IntensityAssignmentStructural Note
3280 - 3320 Medium, Broad

Amide N-H stretch.[1][2] Broadening indicates H-bonding.
2960, 2870 Medium

Aliphatic C-H (Isobutyl methyls/methylene).[1][2]
2255 - 2265 Medium/Weak

Diagnostic Peak. Non-conjugated nitrile. Sharp.[1][2]
1650 - 1670 Strong

Amide I band.[1][2] Lower frequency due to H-bonding.
1540 - 1560 Strong

Amide II band (N-H bending + C-N stretch).[1][2]

Technical Note: The nitrile peak at ~2260 cm


 can be weak depending on the dipole change.[2][5] If the sample is wet, the -OH stretch of water (~3400 cm

) will obscure the N-H stretch. Ensure the sample is vacuum-dried.[1][2]

Nuclear Magnetic Resonance (NMR)

Objective: Definitive mapping of the carbon skeleton and proton environments.

NMR (Proton NMR)
  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    .[1][2]
  • Reference: TMS (

    
     0.00 ppm).
    

Assignment Table (


): 
Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling (

Hz)
6.10 - 6.40 Broad Singlet1HNH (Amide)Exchangeable with

.[1][2]
3.35 Singlet2HH-2 (

)
Deshielded by CN and CO.[1][2] Active methylene.[1][2][6]
3.12 Triplet / dd2HH-1' (

)
Coupled to H-2'.[1][2]
1.82 Multiplet1HH-2' (

)
Methine of isobutyl.[1][2]
0.93 Doublet6HH-3' (

)
Isopropyl methyls.[1][2]

Hz.[1][2]

Critical Analysis: The singlet at 3.35 ppm is the "Active Methylene" peak.[2] In


, this peak may shift downfield (~3.6 ppm) and can disappear if 

is added due to keto-enol tautomerism-assisted exchange, though the amide form is vastly predominant.[1]
NMR (Carbon NMR)
  • Solvent:

    
    .
    
Shift (

ppm)
Carbon TypeAssignment
161.5 Quaternary (C=O)Amide Carbonyl.[1][2]
115.2 Quaternary (CN)Nitrile Carbon.[1][2]
47.5 Secondary (

)
Isobutyl

.[1][2]
28.4 Tertiary (

)
Isobutyl methine.[1][2]
25.8 Secondary (

)
Alpha-carbon (

).[1][2]
20.1 Primary (

)
Isobutyl methyls (2C).[1][2]
NMR Connectivity Diagram

The following diagram illustrates the scalar coupling (


) and key correlations (COSY) required to confirm the isobutyl chain connectivity.

NMR_Connectivity NH Amide NH (Broad s) H_Alpha Alpha CH2 (s, 3.35 ppm) NH->H_Alpha NOE (Spatial) H_NCH2 Isobutyl N-CH2 (t, 3.12 ppm) NH->H_NCH2 Weak ³J (COSY) H_Methine Isobutyl CH (m, 1.82 ppm) H_NCH2->H_Methine ³J Coupling H_Methyl Isobutyl CH3 (d, 0.93 ppm) H_Methine->H_Methyl ³J Coupling

Figure 2:


 NMR Coupling Network. Solid colors indicate distinct chemical environments.[1]

Experimental Protocols

Protocol: Sample Preparation for NMR
  • Mass: Weigh 10-15 mg of this compound.

  • Solvent: Add 0.6 mL of

    
     (99.8% D) or 
    
    
    
    .
    • Note: Use

      
       if solubility in chloroform is poor or if the NH peak is broad/invisible due to exchange.[1][2]
      
  • Filtration: If the solution is cloudy (salt impurities), filter through a glass wool plug into the NMR tube.[2]

  • Acquisition: Run standard 1H (16 scans) and 13C (512+ scans) sequences.

Protocol: IR (ATR Method)
  • Cleaning: Clean the ATR crystal (Diamond/ZnSe) with isopropanol.[1][2]

  • Blank: Collect a background air spectrum.

  • Deposition: Place ~2 mg of solid sample on the crystal.

  • Compression: Apply pressure using the anvil until the force gauge is in the green zone.[2]

  • Scan: Collect 16-32 scans at 4 cm

    
     resolution.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Authoritative text for general spectral interpretation rules).

  • National Institute of Standards and Technology (NIST). (2023).[1][2] Mass Spectral Library: Cyanoacetamide Derivatives.

  • BenchChem. (2024).[1][2] Synthesis routes of this compound. (Source for synthesis confirmation).

  • SDBS. (2024). Spectral Database for Organic Compounds. AIST, Japan.[1][2] (General reference for cyanoacetamide shifts). [2]

Sources

Commercial Sources & Technical Guide: 2-Cyano-N-isobutylacetamide

[1][2][3][4][5]

Executive Summary

This compound (CAS: 51838-01-8) is a specialized aliphatic nitrile intermediate used primarily in the synthesis of nitrogen-containing heterocycles.[1][2][3][4][5][6] Its core utility lies in the "active methylene" group (

1234kinase inhibitorsagrochemicals1234

Supply Chain Landscape

The commercial availability of this compound is bifurcated between catalog suppliers (milligram to gram scale) and custom synthesis houses (kilogram scale).[2][3][4]

Primary Suppliers & Tiers
Supplier TierRepresentative VendorsTypical Pack SizeLead TimePurity Standard
Tier 1: Stocking Distributors Oakwood Chemical (Item #075704)Accela ChemBio (Cat #SY172057)1g, 5g, 25g1-3 Days (US/CN)>95% (NMR/LCMS)
Tier 2: Aggregators MolPort , eMolecules Variable1-2 WeeksVaries by source
Tier 3: Bulk/Custom Enamine , WuXi AppTec >1 kg4-8 Weeks>98% (GMP opt.)
Procurement Decision Matrix

The following decision logic ensures cost-efficiency and material continuity during drug development phases.

SupplyChainStartRequirement DefinitionScaleScale Needed?Start->ScaleResearch< 100g (Discovery)Scale->ResearchEarly PhaseProcess> 1kg (GLP/GMP)Scale->ProcessLate PhaseTier1Tier 1: Oakwood/Accela(Speed Priority)Research->Tier1Tier3Tier 3: Custom Synthesis(Purity/Cost Priority)Process->Tier3QCIn-House QC:1H-NMR + Karl FischerTier1->QCTier3->QC

Figure 1: Procurement decision matrix optimizing for speed vs. cost based on development phase.

Technical Specifications & Quality Control

When sourcing this compound, "purity" on a Certificate of Analysis (CoA) is insufficient.[1][2][3][4] You must validate specific impurity profiles that interfere with subsequent cyclization reactions.[3][4]

Critical Quality Attributes (CQA)
  • Identity: Validated by 1H-NMR (DMSO-d6). Look for the characteristic active methylene singlet at

    
     ppm and the isobutyl doublet/multiplet signals.[1][3][4]
    
  • Water Content: Must be <0.5% w/w .

    • Reasoning: Excess water hydrolyzes the nitrile group to an amide under the basic conditions often used in the next step (e.g., Knoevenagel condensation), killing yield.[1][3]

  • Key Impurity: Bis-amide (N,N'-diisobutylmalonamide):

    • Origin: Over-reaction of ethyl cyanoacetate with two equivalents of isobutylamine.[3][4]

    • Detection: LC-MS [M+H]+ = 215.3 (approx).[1][2][3][4]

    • Impact: Acts as a chain terminator in polymerization or cyclization.[3][4]

Experimental Protocol: Synthesis & Validation

If commercial stock is unavailable or degraded, the synthesis of this compound is a robust, self-validating protocol.[1][2][3][4]

Reaction: Aminolysis of Ethyl Cyanoacetate.[3][4]

1234
Step-by-Step Methodology
  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl Cyanoacetate (1.0 equiv) .

  • Solvent: Add Ethanol (3 volumes) . Note: Methanol can be used, but Ethanol allows for higher reflux temperature.[1][2][3]

  • Addition: Add Isobutylamine (1.05 equiv) dropwise over 15 minutes.

    • Expert Insight: The reaction is exothermic.[3][4] Control the rate to prevent "runaway" heating which promotes the formation of the bis-amide impurity.[1][2][3][4]

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1][3][4]
    
  • Workup (Self-Validating Crystallization):

    • Concentrate the reaction mixture to ~50% volume under reduced pressure.

    • Cool to

      
      . The product should precipitate as a white solid.[3][4]
      
    • Validation: If oiling occurs, the product is impure.[3][4] Re-dissolve in hot ethanol and add water (anti-solvent) dropwise until turbid, then cool slowly.

  • Drying: Vacuum dry at

    
     for 12 hours.
    
Synthetic Utility Workflow

The following diagram illustrates how this intermediate feeds into high-value heterocyclic scaffolds.

SynthesisStartThis compoundInterIntermediate:Arylidene CyanoacetamideStart->InterKnoevenagelCondensationaldehyde+ Aldehyde (R-CHO)+ Base (Piperidine)aldehyde->InterCyclizationCyclization(Guareschi-Thorpe)Inter->Cyclization+ Active Methylene(e.g., Malononitrile)ProductTarget Scaffold:N-Isobutyl-2-pyridoneCyclization->Product

Figure 2: Synthetic pathway transforming the acetamide into pharmacologically active pyridone scaffolds.[1][2][3][4]

Safety & Handling

  • Hazards: Like most aliphatic nitriles, this compound is harmful if swallowed or inhaled (H302, H332).[1][3] It causes skin irritation (H315) and serious eye irritation (H319).[1][2][3][4]

  • PPE: Nitrile gloves (0.11 mm minimum thickness) provide adequate splash protection.[1][2][3][4]

  • Storage: Hygroscopic. Store in a desiccator or tightly sealed container at 2–8°C .

References

  • Oakwood Chemical. Product Specification: this compound (Item 075704).[1][2][3][4] Retrieved from [1][2][4]

  • Accela ChemBio. Product Catalog: SY172057.[3][4] Retrieved from [1][2][4]

  • Freeman, F. "Properties and Reactions of Ylidenemalononitriles."[3][4] Chemical Reviews, 1980.[3][4] (Foundational text on active methylene chemistry).

  • Organic Syntheses. "Cyanoacetamide." Org.[3][4] Synth. 1929, 9,[1][2][3] 36. (Base protocol for cyanoacetamide synthesis). Retrieved from [1][2][4]

  • PubChem. Compound Summary: this compound (CAS 51838-01-8).[1][2][3][4][6] Retrieved from [1][2][4]

Methodological & Application

Synthesis of N-substituted cyanoacetamides using isobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Series | Doc ID: AN-CYN-ISO-026 [1]

Executive Summary & Application Context

N-substituted cyanoacetamides are critical "privileged scaffolds" in medicinal chemistry, serving as versatile precursors for multicomponent reactions (MCRs) such as the Gewald reaction (thiophenes), Knoevenagel condensation (coumarins/acrylonitriles), and cyclization to pyridones and pyrazoles.

This guide details the synthesis of N-isobutyl-2-cyanoacetamide via the aminolysis of ethyl cyanoacetate with isobutylamine.[1] Unlike simple primary amines, isobutylamine presents a specific challenge: its boiling point (68 °C) is lower than the typical reflux temperature of ethanol (78 °C) and the optimal reaction temperature for ester aminolysis. This necessitates precise thermal control to prevent reagent loss and ensure high atom economy.

Target Audience: Medicinal Chemists, Process Development Scientists.

Chemical Mechanism & Rationale

The transformation is a nucleophilic acyl substitution (aminolysis). The reaction is driven by the nucleophilicity of the primary amine attacking the electrophilic carbonyl carbon of the ester.

Reaction Pathway[1][2][3][4]
  • Nucleophilic Attack: The lone pair on the isobutylamine nitrogen attacks the carbonyl carbon of ethyl cyanoacetate.

  • Tetrahedral Intermediate: formation of a zwitterionic tetrahedral intermediate.[1]

  • Elimination: Collapse of the intermediate expels the ethoxide leaving group, which deprotonates the ammonium species to form ethanol.

Mechanistic Visualization

ReactionMechanism Reactants Ethyl Cyanoacetate + Isobutylamine TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (Rate Limiting) Products N-Isobutyl-2-cyanoacetamide + Ethanol TS->Products Elimination of EtO-

Figure 1: Mechanistic pathway of the aminolysis reaction.

Experimental Protocols

Method Selection Matrix

Choose the protocol based on your available equipment and scale.

FeatureMethod A: Thermal Reflux Method B: Microwave Assisted
Scale Gram to KilogramMilligram to Gram
Time 2 – 6 Hours5 – 20 Minutes
Solvent Ethanol (Anhydrous)Solvent-free or Min.[1] EtOH
Equipment Standard GlasswareMicrowave Reactor (Sealed)
Key Risk Loss of volatile aminePressure buildup
Protocol A: Thermal Condensation (Standard Laboratory Scale)

Best for: Routine synthesis without specialized reactors.

Reagents:

  • Ethyl cyanoacetate (1.0 equiv)[2]

  • Isobutylamine (1.2 equiv) - Excess used to account for volatility.[1]

  • Ethanol (Anhydrous) - Solvent.[1]

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser (e.g., Dimroth or double-surface). Connect the top of the condenser to a drying tube (CaCl₂).

  • Charging: Add Ethyl cyanoacetate (11.3 g, 100 mmol) and anhydrous ethanol (30 mL) to the flask.

  • Addition: Add Isobutylamine (8.77 g, 120 mmol) dropwise at room temperature. Note: The reaction is slightly exothermic.

  • Reaction: Heat the mixture to a gentle reflux (bath temp ~80 °C).

    • Critical Control Point: Ensure the coolant water is <10 °C. Isobutylamine boils at 68 °C; if the condenser is inefficient, the amine will escape, stalling the reaction.

  • Monitoring (Self-Validation): Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

    • Endpoint: Disappearance of Ethyl cyanoacetate (Rf ~0.6) and appearance of the amide (lower Rf, often ~0.3).

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove ethanol and excess isobutylamine.

    • The residue will likely solidify. Recrystallize from minimal hot ethanol or an EtOH/Hexane mixture.[1]

  • Yield: Typical yields range from 85–95%.[1]

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput library generation and rapid optimization.[1]

Reagents:

  • Ethyl cyanoacetate (1.0 equiv)[2]

  • Isobutylamine (1.1 equiv)

Step-by-Step Procedure:

  • Setup: Place Ethyl cyanoacetate (1.13 g, 10 mmol) and Isobutylamine (0.80 g, 11 mmol) into a 10 mL microwave process vial.

    • Note: No solvent is required (Neat reaction), maximizing atom economy.

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation: Program the microwave reactor:

    • Temperature: 100 °C

    • Time: 10 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Cooling: Use compressed air cooling to return the vial to room temperature.

  • Purification:

    • Open the vial (in a fume hood).

    • The product usually solidifies upon cooling.

    • Wash the solid with cold hexanes (to remove trace starting material) and dry under vacuum.

Analytical Characterization & Self-Validation

To ensure the protocol was successful, verify the following physicochemical properties.

ParameterExpected ValueDiagnostic Significance
Physical State White to off-white solidColored impurities suggest oxidation or oligomerization.[1]
Melting Point 102 – 105 °CSharp range indicates high purity.[1]
IR Spectroscopy Amide C=O: 1650–1690 cm⁻¹N-H Stretch: 3200–3400 cm⁻¹Nitrile C≡N: ~2260 cm⁻¹Disappearance of Ester C=O (~1740 cm⁻¹) confirms conversion.
¹H NMR (CDCl₃) δ 6.0–6.5 (br s, 1H): N-Hδ 3.35 (s, 2H): CO-CH₂-CNδ 3.1 (t, 2H): N-CH₂δ 0.9 (d, 6H): Isobutyl methylsIntegration of the methylene singlet at 3.35 ppm is critical to confirm the cyanoacetyl group integrity.

Process Workflow & Decision Logic

Workflow Start Start Synthesis ScaleCheck Is Scale > 10g? Start->ScaleCheck MethodA Method A: Thermal Reflux (Ethanol, 4h) ScaleCheck->MethodA Yes MethodB Method B: Microwave (Neat, 10 min) ScaleCheck->MethodB No QC QC Check: IR (No Ester Peak @ 1740) MethodA->QC MethodB->QC Recryst Recrystallize (EtOH/Hexane) QC->Recryst Pass Final Pure N-Isobutyl-2-cyanoacetamide Recryst->Final

Figure 2: Operational workflow for selecting the synthesis method based on scale.

Troubleshooting & Expert Insights

Handling Isobutylamine Volatility[1]
  • Problem: Low yield despite long reflux times.

  • Root Cause: Isobutylamine (BP 68 °C) evaporates before reacting if the reflux condenser water is too warm or the system is open.

  • Solution: Use a sealed pressure tube (behind a blast shield) if a microwave is unavailable, or ensure condenser coolant is <5 °C. Always use 1.1–1.2 equivalents of amine.

Preventing Knoevenagel Side Reactions[1]
  • Problem: Formation of yellowish byproducts.

  • Root Cause: If the reaction mixture contains trace aldehydes (contamination) or if strong bases are used, the active methylene group (–CH₂–) of the cyanoacetamide can condense with itself or impurities.

  • Solution: Ensure glassware is clean and free of acetone/aldehydes. Do not use strong bases (like KOH) for the simple amidation; the amine itself is sufficiently nucleophilic.

"Self-Validating" The Work-up

During the work-up, the transition from a "fruity" smell (Ethyl cyanoacetate) and "fishy" smell (Isobutylamine) to a neutral, odorless solid is a rapid sensory validation of reaction completion before running TLC/NMR.

References

  • Corson, B. B., et al. "Cyanoacetamide." Organic Syntheses, Coll.[2] Vol. 1, p. 179 (1941); Vol. 9, p. 36 (1929). (Foundational protocol for aminolysis of cyanoacetates). [1]

  • Fadda, A. A., et al. "Cyanoacetamide derivatives as synthons in heterocyclic synthesis."[3] TÜBİTAK Academic Journals, Turk J Chem, 32, 259–286 (2008). (Review of applications and synthesis methods).

  • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis."[4] Angewandte Chemie International Edition, 43(46), 6250-6284 (2004). (Principles of microwave acceleration in amidation).

  • Ghozlan, S. A. S., et al. "Synthesis and synthetic applications of cyanoacetamides."[3] Arkivoc, 2020(i), 1-59. (Comprehensive review of cyanoacetamide chemistry).

Sources

Application Note: Optimized Synthesis of 2-Cyano-N-isobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-cyano-N-isobutylacetamide (CAS: 13335-05-2) is a versatile "push-pull" alkene precursor used extensively in the synthesis of heterocyclic pharmacophores.[1] The active methylene group (flanked by a nitrile and an amide) makes it an ideal substrate for Knoevenagel condensations to generate substituted pyridines, quinolines, and pyrimidines—scaffolds frequently found in kinase inhibitors and anti-inflammatory agents.

This protocol details a scalable, solvent-minimized aminolysis of ethyl cyanoacetate with isobutylamine.[1] Unlike acid-chloride routes that generate corrosive byproducts, this thermal aminolysis is atom-economical, generating only ethanol as a byproduct.[1]

Reaction Mechanism & Logic

The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism.[1] The nucleophilic nitrogen of isobutylamine attacks the electrophilic carbonyl carbon of ethyl cyanoacetate.[1]

Mechanistic Pathway (DOT Visualization)[1]

ReactionMechanism Figure 1: Nucleophilic Acyl Substitution Mechanism Reactants Reactants Ethyl Cyanoacetate + Isobutylamine TS Tetrahedral Intermediate (Zwitterionic) Reactants->TS Nucleophilic Attack (Rate Limiting) Elimination Elimination Step (- Ethanol) TS->Elimination Proton Transfer Product Product This compound Elimination->Product Collapse of Intermediate

Figure 1: The reaction is driven by the nucleophilicity of the primary amine and the expulsion of ethanol as a leaving group.[1]

Expert Insight: While isobutylamine is a strong nucleophile, the reaction is reversible. We utilize a slight excess of amine and thermal energy (reflux) to drive the equilibrium toward the amide product.[1] The volatility of the byproduct (ethanol) allows it to be distilled off to push conversion to completion (Le Chatelier's principle).[1]

Safety & Hazard Assessment (HSE)

Before proceeding, review the Safety Data Sheets (SDS) for all reagents.

ReagentHazard ClassCritical Precaution
Isobutylamine Flammable Liq, CorrosiveHigh vapor pressure.[1] Use essentially spark-proof tools. Handle in a fume hood.
Ethyl Cyanoacetate Toxic, IrritantAvoid skin contact. Degrades to release cyanide traces under extreme conditions (rare in this protocol).[1]
Ethanol (Byproduct) FlammableStandard solvent precautions.

Experimental Protocol

Materials & Stoichiometry[1][2][3]

Target Scale: ~140 g (1.0 mol) theoretical yield.

ComponentMW ( g/mol )Equiv.[2]Mass (g)Volume (mL)Role
Ethyl Cyanoacetate 113.111.0113.1 g~106 mLElectrophile
Isobutylamine 73.141.0576.8 g~105 mLNucleophile
Ethanol (Abs.) 46.07N/AAs neededRecryst.[1]Solvent

Note: A 1.05 equivalent of amine is used to account for minor evaporative losses during the initial exotherm.[1]

Step-by-Step Procedure
Phase 1: Reaction Setup (Neat Conditions)
  • Equipment: Equip a 500 mL Round Bottom Flask (RBF) with a heavy-duty magnetic stir bar and a reflux condenser. Top the condenser with a drying tube (CaCl₂) or nitrogen inlet to exclude atmospheric moisture.[1]

  • Charging: Add Ethyl Cyanoacetate (113.1 g) to the flask.

  • Addition: Begin stirring at a moderate rate. Add Isobutylamine (76.8 g) dropwise via an addition funnel over 15–20 minutes.[1]

    • Observation: The reaction is exothermic.[1] The temperature will rise spontaneously.[1] Do not apply external heat during addition.[1]

    • Control: If the mixture boils vigorously, pause addition until reflux subsides.

Phase 2: Thermal Drive
  • Reflux: Once addition is complete, apply a heating mantle.[1] Heat the mixture to gentle reflux (internal temp ~80–90°C) for 2.0 to 3.0 hours .

    • Checkpoint: Monitor reaction progress via TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane).[1] The starting ester (

      
      ) should disappear, replaced by the lower 
      
      
      
      amide spot.
Phase 3: Workup & Isolation
  • Cooling: Remove the heat source. Allow the mixture to cool slowly to room temperature (25°C) with stirring.

    • Crystallization:[3][4][5][6][7] The product usually crystallizes spontaneously upon cooling.[1] If the mixture remains an oil, scratch the glass or add a seed crystal.

  • Chilling: Place the flask in an ice bath (0–4°C) for 1 hour to maximize precipitation.

  • Filtration: Filter the solid using a Buchner funnel under vacuum.

  • Wash: Wash the filter cake with cold ethanol (2 x 30 mL) or a cold 1:1 Ethanol/Hexane mixture to remove unreacted amine and yellow impurities.

Phase 4: Purification (Recrystallization) [1]
  • Solvent: Dissolve the crude solid in the minimum amount of boiling Ethanol (95% or Absolute).

  • Clarification: If the solution is colored, treat with activated charcoal (1% w/w) for 5 minutes, then filter hot through Celite.

  • Crystallization: Allow the filtrate to cool to room temperature, then refrigerate.

  • Drying: Collect the white needles/plates and dry in a vacuum oven at 45°C for 6 hours.

Process Analytical Technology (PAT) & Validation

Confirm the identity and purity of the synthesized material using the following parameters.

ParameterExpected ValueInterpretation
Appearance White crystalline solidYellowing indicates oxidation or trace amine retention.[1]
Melting Point 85–95°C (Est.)Note: Homologs (N-methyl) melt ~99°C; N-ethyl ~102°C. Isobutyl branching often lowers MP slightly due to crystal packing disruption.[1]
IR Spectroscopy 2260 cm⁻¹ (CN stretch)1660 cm⁻¹ (Amide C=O)Disappearance of Ester C=O (~1740 cm⁻¹) confirms conversion.
¹H NMR (CDCl₃)

0.9 (d, 6H, Isopropyl)

3.1 (t, 2H, N-CH₂)

3.4 (s, 2H, CO-CH₂-CN)

6.5 (bs, 1H, NH)
Diagnostic singlet at 3.4 ppm confirms the active methylene group is intact.
Workflow Diagram (DOT)

Workflow Figure 2: Experimental Workflow Start Start: Charge Reagents (Neat) React Reflux (2-3 hrs) Internal T: ~85°C Start->React Check TLC Check (Ester consumed?) React->Check Check->React No (Continue Heating) Cool Cool to 0°C Precipitate Product Check->Cool Yes Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Recryst Recrystallize (Boiling EtOH) Filter->Recryst Final Pure this compound Recryst->Final

Figure 2: Operational workflow ensuring high purity isolation.

Troubleshooting & Optimization

  • Issue: Product "Oils Out" instead of crystallizing.

    • Cause: Solvent mixture is too rich in impurities or temperature dropped too fast.[1]

    • Solution: Reheat to dissolve the oil.[1] Add a small amount of seed crystal while the solution is still warm (approx 40°C). Stir vigorously while cooling.

  • Issue: Low Yield (<70%).

    • Cause: Incomplete reaction or high solubility in mother liquor.[1]

    • Solution: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again to recover a "second crop" of crystals.

  • Issue: Colored Product.

    • Cause: Oxidation of the amine or polymerization of cyanoacetate.[1]

    • Solution: Ensure inert atmosphere (Nitrogen/Argon) during reflux.[1] Use activated charcoal during recrystallization.[1][8]

References

  • Corson, B. B., Scott, R. W., & Vose, C. E. (1929). Cyanoacetamide.[1][9][2][6][10] Organic Syntheses, 9, 36. (General procedure for cyanoacetamide synthesis). [Link][1]

  • Ghozlan, S. A. S., et al. (2020).[1][2] Synthesis and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-56.[1] [Link]

Sources

Application Note: 2-Cyano-N-isobutylacetamide as a Precursor for Heterocyclic Compounds

[1]

Executive Summary

2-Cyano-N-isobutylacetamide (CAS 51838-01-8) is a bifunctional building block that serves as a critical "lynchpin" in the synthesis of diverse heterocyclic libraries. Unlike the parent 2-cyanoacetamide, the N-isobutyl variant offers a distinct lipophilic profile (LogP modulation) that improves cell permeability in early-stage drug candidates while maintaining the high reactivity of the active methylene group.

This guide details the chemical profile, synthesis, and downstream applications of this precursor. It focuses on its utility in generating aminopyrazoles , pyridones , and 2-aminothiophenes —scaffolds frequently observed in kinase inhibitors, voltage-gated ion channel blockers, and epigenetic modulators (e.g., LSD1 inhibitors).

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The molecule features three distinct reactive sites: the active methylene (C2), the nitrile (CN), and the amide (CONH). The isobutyl group acts as a steric and lipophilic modulator, influencing solubility and binding affinity in protein pockets.

PropertyDataNotes
IUPAC Name 2-Cyano-N-(2-methylpropyl)acetamide
CAS Number 51838-01-8
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
Physical State White to off-white crystalline solidMay appear as an oil if impure
Solubility Soluble in EtOH, MeOH, DMSO, DMFModerate solubility in Et₂O; Low in H₂O
pKa (Active CH₂) ~11–12Highly acidic due to EWG flanking
Lipophilicity Higher LogP than parent acetamideImproves membrane permeability

Mechanistic Insight: The Divergent Synthesis Platform

The utility of this compound stems from its ability to undergo Knoevenagel condensation followed by varying cyclization modes.[1] The electron-withdrawing nitrile and amide groups activate the central methylene, making it a potent nucleophile.

Pathway Visualization

The following diagram illustrates the divergent pathways accessible from this single precursor.

DivergentSynthesisPrecursorThis compound(Active Methylene)AcrylamideArylidene Intermediate(Michael Acceptor)Precursor->AcrylamideKnoevenagelCondensationThiophene2-Aminothiophenes(Gewald Reaction)Precursor->Thiophene+ Ketone + S8(Gewald Reaction)AldehydeAldehyde (R-CHO)+ BaseAldehyde->AcrylamidePyridone2-Pyridones(Kinase Scaffolds)Acrylamide->Pyridone+ 1,3-Dicarbonyl(Michael/Cyclization)PyrazoleAminopyrazoles(GPCR Ligands)Acrylamide->Pyrazole+ Hydrazine(Cyclocondensation)

Figure 1: Divergent synthesis pathways utilizing this compound as a core scaffold.[1]

Experimental Protocols

Protocol A: Synthesis of the Precursor (this compound)

Rationale: While commercially available, in-house synthesis ensures freshness and allows for easy derivatization (e.g., using deuterated amines).[1]

Reaction: Ethyl cyanoacetate + Isobutylamine

1

Materials:

  • Ethyl cyanoacetate (1.0 eq)[2]

  • Isobutylamine (1.05 eq)

  • Ethanol (anhydrous) or solvent-free (neat)[1]

  • Equipment: Reflux condenser, magnetic stirrer, ice bath.[1]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with Ethyl cyanoacetate (11.3 g, 100 mmol).

  • Addition: Add Isobutylamine (7.68 g, 105 mmol) dropwise over 10 minutes. Note: The reaction is exothermic.[1] If running neat, cooling in a water bath may be required during addition.

  • Reaction:

    • Method A (Neat): Heat the mixture to 80°C for 2 hours.

    • Method B (Ethanol): Reflux in 50 mL ethanol for 3 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting ester spot should disappear.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Crystallization: If neat, the product often solidifies upon cooling.[1] If in ethanol, concentrate under reduced pressure to ~20% volume, then cool to 0°C.[1]

    • Add cold diethyl ether or hexane (20 mL) to induce precipitation if oiling occurs.[1]

  • Purification: Filter the white solid and wash with cold hexane. Recrystallize from Ethanol/Water (9:1) if high purity is required.[1]

  • Yield: Expected yield 85–95%.

Protocol B: Knoevenagel Condensation (Arylidene Synthesis)

Rationale: This is the gateway step for most medicinal chemistry applications.[1] The resulting acrylamides are potent Michael acceptors.

Reaction: this compound + Benzaldehyde


1

Materials:

  • This compound (1.0 eq)[1]

  • Aromatic Aldehyde (1.0 eq)

  • Catalyst: Piperidine (0.1 eq) or Ammonium Acetate (0.2 eq)

  • Solvent: Ethanol or Toluene (for Dean-Stark)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1.40 g, 10 mmol) and the aldehyde (10 mmol) in Ethanol (15 mL).

  • Catalysis: Add Piperidine (3–5 drops).

  • Reflux: Heat the mixture to reflux for 2–4 hours.

    • Observation: A solid precipitate often forms directly from the hot solution as the product is less soluble than the reactants.

  • Isolation:

    • Cool the mixture to room temperature, then to 4°C.

    • Filter the precipitate.[1][3][4][5][6]

    • Critical Wash: Wash the cake with cold ethanol followed by hexane .[1] This removes unreacted aldehyde and the piperidine catalyst.[1]

  • Characterization: The product should show a distinct alkene proton signal in

    
    H NMR (
    
    
    7.8–8.2 ppm) and a nitrile stretch in IR (~2220 cm⁻¹).[1]

Applications in Drug Discovery[5][12][14]

Synthesis of Polysubstituted Pyridines (Guareschi-Thorpe Analogues)

The acrylamide generated in Protocol B reacts with 1,3-dicarbonyls (or malononitrile) to form pyridines.[1]

  • Relevance: Pyridines are "privileged structures" in kinase inhibitors (e.g., p38 MAP kinase).[1]

  • Mechanism: Michael addition of the dicarbonyl enolate to the acrylamide, followed by cyclization and dehydration.

Synthesis of 2-Aminothiophenes (Gewald Reaction)

This compound reacts with ketones and elemental sulfur (

1
  • Relevance: Used in allosteric modulators of GPCRs.[1]

  • Protocol Note: This is a 3-component reaction. Pre-mixing the ketone and the cyanoacetamide before adding sulfur often improves yields.[1]

Expert Tips & Troubleshooting

IssueProbable CauseSolution
"Oiling Out" The isobutyl group increases lipophilicity, preventing crystallization in purely aqueous media.[1]Use mixed solvent systems (EtOH/H₂O) or triturate the oil with Hexane/Diethyl Ether to induce crystallization.[1]
Low Yield (Knoevenagel) Reversibility of the reaction (retro-aldol).Use a Dean-Stark trap (toluene reflux) to remove water, driving the equilibrium forward.[1]
Colored Impurities Oxidation of the amine catalyst or aldehyde.[1]Recrystallize from EtOH with a small amount of activated charcoal.
Hygroscopicity Amide functionality can absorb moisture.[1]Store the precursor in a desiccator; dry under vacuum at 40°C before use in sensitive reactions.[1]

References

  • Synthesis of Cyanoacetamides: Source: BenchChem.[1][7][2][5][6] Synthesis routes of this compound.

  • Knoevenagel Condensation Applications: Source: Zenodo.[1] Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation.[1][8] (2025).[1][9][7][4][5][6][8]

  • Heterocyclic Utility (Pyrazoles/Thiophenes): Source: MDPI.[1] Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.

  • General Reactivity Review: Source: TÜBİTAK Academic Journals.[1] Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.

  • Medicinal Chemistry Context (LSD1 Inhibitors): Source: PubMed Central.[1] Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors. [1]

Application Note: Purity Analysis of 2-Cyano-N-isobutylacetamide via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 2-cyano-N-isobutylacetamide , a critical intermediate often utilized in the synthesis of gamma-aminobutyric acid (GABA) analogs (e.g., Pregabalin precursors) and various agrochemicals.[1][2][3]

This protocol is designed not merely as a recipe, but as a robust analytical system capable of detecting unreacted starting materials (ethyl cyanoacetate, isobutylamine) and potential degradation products (hydrolysis species).

Introduction & Physicochemical Context

This compound (


) possesses a polar amide backbone flanked by a nitrile group and a hydrophobic isobutyl chain.[1][2][3] From a chromatographic perspective, this molecule presents specific challenges:
  • Weak Chromophore: The lack of a conjugated

    
    -system (unlike aromatic impurities) necessitates detection at low UV wavelengths (205–215 nm).[1][3]
    
  • Acidity of

    
    -Protons:  The methylene protons between the electron-withdrawing cyano and carbonyl groups are weakly acidic (
    
    
    
    ).[1][2][3] While they remain protonated at neutral pH, secondary interactions with residual silanols on the column can cause peak tailing.
  • Hydrolytic Instability: The nitrile group is susceptible to hydrolysis under extreme pH or temperature, converting to the primary amide and subsequently to the carboxylic acid.

Impurity Profile Logic

To ensure a "self-validating" method, we must separate the target from its likely synthetic precursors and degradants.[3]

  • Precursor A: Ethyl cyanoacetate (Ester, less polar than target).[3]

  • Precursor B: Isobutylamine (Amine, basic, lacks UV chromophore, likely elutes in void or requires derivatization/CAD; however, at pH 2.5, it is ionized and elutes early).

  • Degradant 1: N-isobutylmalonamide (Partial hydrolysis of nitrile).[1][2][3]

  • Degradant 2: 2-cyanoacetic acid (Hydrolysis of amide bond).[1][2][3]

Method Development Strategy

Column Selection: The C18 Advantage

While cyano (CN) columns are often suggested for polar compounds, a high-purity C18 (Octadecyl) column is selected here for its superior longevity and ability to resolve the hydrophobic isobutyl chain of the target from the ethyl group of the starting ester.

  • Recommendation: Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18(2).[1][3]

  • Rationale: "End-capped" columns are mandatory to minimize silanol interactions with the amide nitrogen, ensuring sharp peak shapes (Tailing Factor < 1.5).[1][3]

Mobile Phase Architecture
  • Buffer (Mobile Phase A): 20 mM Potassium Phosphate (

    
    ), adjusted to pH 2.8  with Phosphoric Acid.
    
    • Why pH 2.8? This suppresses the ionization of potential acidic impurities (like cyanoacetic acid), forcing them into a neutral state for better retention on the C18 phase. It also minimizes silanol activity.[3]

  • Organic Modifier (Mobile Phase B): Acetonitrile (ACN).[1][3]

    • Why ACN? Lower UV cutoff (<195 nm) compared to Methanol (205 nm), essential for maximizing sensitivity at 210 nm.[1][3]

Experimental Protocol

Equipment & Reagents[1][2][3][4]
  • HPLC System: Quaternary gradient pump, Degasser, Autosampler, Column Oven, Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Reagents: HPLC Grade Acetonitrile, Milli-Q Water, Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (85%).[1][2]

  • Reference Standard: this compound (>99.0% purity).[1][2][3]

Chromatographic Conditions
ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus)
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled to ±0.5°C to stabilize retention times)
Injection Volume 10 µL
Detection UV @ 210 nm (Reference: 360 nm / 100 nm bw)
Run Time 25 Minutes
Gradient Program

A gradient is required to elute the polar target early while flushing out the hydrophobic ethyl cyanoacetate starting material.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0 9010Isocratic Hold (Equilibration)
2.0 9010Injection / Amine Elution
15.0 4060Linear Ramp (Elute Target & Ester)
18.0 4060Hold (Wash hydrophobic impurities)
18.1 9010Return to Initial Conditions
25.0 9010Re-equilibration
Standard & Sample Preparation[1][2]
  • Diluent: 50:50 Water:Acetonitrile.[3][4][5]

  • Stock Solution: Dissolve 25 mg of this compound in 25 mL Diluent (1000 µg/mL).

  • Working Standard: Dilute 1 mL of Stock to 10 mL with Diluent (100 µg/mL).

  • Sample Prep: Accurately weigh 25 mg of sample, dissolve in Diluent, and sonicate for 5 mins. Filter through 0.45 µm PTFE filter.[3]

Visualizing the Analytical Logic

The following diagram illustrates the separation logic and the degradation pathways this method monitors.

AnalyticalWorkflow cluster_Impurities Potential Impurities Start Crude Sample (Synthesis Mixture) HPLC HPLC Separation C18 / pH 2.8 / Gradient Start->HPLC Imp1 Isobutylamine (Basic, Early Eluting) Detector UV Detection @ 210 nm Imp1->Detector Imp2 Ethyl Cyanoacetate (Hydrophobic, Late Eluting) Imp2->Detector Imp3 Hydrolysis Products (Acids/Amides) Imp3->Detector HPLC->Imp1 tR ~ 2-3 min HPLC->Imp2 tR ~ 14-16 min HPLC->Imp3 tR ~ 4-6 min HPLC->Detector Target Analyte tR ~ 8-10 min Result Purity Profile (% Area Normalization) Detector->Result

Caption: Separation logic separating early-eluting polar amines/acids and late-eluting hydrophobic esters from the target amide.

Method Validation (ICH Q2 Guidelines)

To ensure trustworthiness, the method must be validated against the following criteria.

System Suitability Criteria

Before releasing any data, the system must pass these checks using the Working Standard (100 µg/mL):

  • Theoretical Plates (N): > 5,000.[1][3][4]

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Critical for amides).[1][3]

  • Precision (RSD): < 2.0% for 6 replicate injections.[1][3]

Linearity & Range
  • Range: 50% to 150% of target concentration (50 µg/mL to 150 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Specificity (Forced Degradation)

Perform stress testing to prove the method can detect degradation products:

  • Acid Stress: 0.1 N HCl, 60°C, 2 hours. (Expect hydrolysis of nitrile to amide).[3]

  • Base Stress: 0.1 N NaOH, 60°C, 2 hours. (Expect rapid hydrolysis to carboxylate; peak shifts significantly).[1][3]

  • Oxidation: 3%

    
    .[3] (Generally stable, but checks for amide oxidation).[3]
    

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions or column void.[1][2][3]Ensure pH is ≤ 3.[3][6]0. Replace column if older than 500 injections.[3]
Baseline Drift UV absorbance of ACN gradient at 210 nm.[3]Use "Far UV" grade ACN.[3] Use a reference wavelength (360 nm) to compensate.[3]
Split Peak Sample solvent too strong (100% ACN).Dissolve sample in Mobile Phase or 50:50 Water:ACN.[2][3]
Extra Peak @ ~3 min Nitrate/Nitrite contamination in water.[2][3]Use fresh Milli-Q water; Nitrates absorb strongly at 210 nm.[1][2][3]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2][3] (Foundational text on C18 column selection and pH control).

  • International Conference on Harmonisation (ICH). (2005).[1][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Ghozlan, S. A. S., et al. (2020).[3][7] Synthesis and synthetic applications of cyanoacetamides. Arkivoc. (Provides context on synthesis pathways and potential impurities). Link

  • Rao, R. N., et al. (2016).[3] A novel approach for HPLC determination of 2-cyanoacetamide using derivatization procedure. (Demonstrates the weak UV nature of the cyanoacetamide core). Link

Sources

Use of 2-cyano-N-isobutylacetamide in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyano-N-isobutylacetamide is a bifunctional building block critical to the synthesis of Tyrphostins (Tyrosine Phosphorylation Inhibitors) and substituted pyridone heterocycles. Its structure combines an active methylene group (


) capable of Knoevenagel condensations with a lipophilic isobutyl amide tail that enhances membrane permeability and hydrophobic pocket binding in kinase domains.

This guide details the synthesis of the reagent itself and its subsequent conversion into two classes of bioactive molecules: Acrylonitrile-based Kinase Inhibitors (e.g., EGFR/TAK1 inhibitors) and Functionalized Pyridones .

Chemical Profile & Reactivity

The utility of this compound stems from its "push-pull" electronic structure. The electron-withdrawing nitrile and amide groups render the central methylene protons highly acidic, facilitating facile deprotonation by weak bases (e.g., piperidine).

PropertyValueRelevance
CAS Number 51838-01-8Identity verification.
Formula

Molecular Weight: 140.18 g/mol .
Active Site Methylene (

)
Site of nucleophilic attack (Knoevenagel/Michael).
Tail Group IsobutylIncreases LogP; targets hydrophobic regions in enzymes.
Reactivity AmphiphilicSoluble in alcohols/polar organics; precipitates in water.

Protocol A: Synthesis of the Scaffold

Rationale: Commercial availability of specific N-alkyl cyanoacetamides can be sporadic. Synthesizing this reagent de novo from ethyl cyanoacetate ensures high purity and allows for immediate use, preventing amide hydrolysis upon long-term storage.

Materials
  • Ethyl cyanoacetate (1.0 eq)[1][2][3]

  • Isobutylamine (1.05 eq)

  • Ethanol (Absolute) or Toluene (for azeotropic removal, though neat is preferred for atom economy)

  • Ice bath

Step-by-Step Methodology
  • Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing addition funnel.

  • Addition: Add Ethyl cyanoacetate (11.3 g, 100 mmol) to the flask. Cool to 0–5°C using an ice bath.

  • Reaction: Add Isobutylamine (7.68 g, 105 mmol) dropwise over 30 minutes.

    • Note: The reaction is exothermic. Aminolysis of the ester occurs rapidly.

  • Reflux: Once addition is complete, remove the ice bath. Stir at room temperature for 1 hour, then heat to mild reflux (80°C) for 2 hours to drive the equilibrium (ethanol byproduct formation).

  • Crystallization: Cool the mixture to room temperature. The product often solidifies. If not, evaporate excess amine/ethanol under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol/hexane (1:1).

  • Validation:

    • Yield: Expect 85–92%.

    • Melting Point: 119–121°C (consistent with N-alkyl cyanoacetamides).

Protocol B: Synthesis of Bioactive Acrylamides (Tyrphostin/TAK1 Analogs)

Rationale: The primary application of this scaffold is the Knoevenagel condensation with aromatic aldehydes. The resulting benzylidene derivatives mimic the transition state of ATP hydrolysis or block substrate binding in tyrosine kinases (e.g., EGFR, TAK1).

Mechanism & Pathway

The base (piperidine) abstracts a proton from the active methylene. The resulting enolate attacks the aldehyde carbonyl, followed by dehydration to form the


-unsaturated system.

Knoevenagel_Mechanism Reagent This compound Enolate Enolate Intermediate Reagent->Enolate Deprotonation Base Piperidine (Cat.) Base->Enolate Adduct Aldol Adduct Enolate->Adduct + Aldehyde Aldehyde Ar-CHO (e.g., 3,4-dihydroxybenzaldehyde) Aldehyde->Adduct Product Bioactive Acrylamide (Tyrphostin Analog) Adduct->Product - H2O (Elimination)

Caption: Mechanistic pathway for the synthesis of Kinase Inhibitors via Knoevenagel Condensation.

Experimental Protocol
  • Reactants: In a 100 mL round-bottom flask, dissolve This compound (10 mmol) and the target Aromatic Aldehyde (10 mmol) in Ethanol (20 mL).

    • Target Selection: Use 3,4-dihydroxybenzaldehyde for EGFR inhibition; use heteroaromatic aldehydes (e.g., pyridine-carboxaldehydes) for TAK1 inhibition.

  • Catalysis: Add Piperidine (5 drops, ~0.1 mL).

  • Reaction: Reflux at 78°C for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The product will appear as a UV-active spot with a lower

      
       than the aldehyde.
      
  • Workup: Cool the reaction mixture to 0°C. The product usually precipitates as a crystalline solid.

  • Filtration: Filter the precipitate and wash with cold ethanol (2 x 5 mL) followed by cold water.

  • Drying: Dry under vacuum at 45°C.

Data Analysis (Expected):

  • 1H NMR (DMSO-d6): Look for the singlet olefinic proton (

    
    ) around 
    
    
    
    8.0–8.5 ppm. The disappearance of the singlet
    
    
    (approx 3.8 ppm) from the starting material confirms condensation.

Protocol C: Cyclization to Pyridone Heterocycles

Rationale: this compound reacts with 1,3-dicarbonyls (e.g., acetylacetone) to form 2-pyridones. These structures are privileged scaffolds in analgesic and antiviral drug discovery.

Workflow Diagram

Pyridone_Synthesis Start This compound Conditions Ethanol / Piperidine / Reflux Start->Conditions Reagent Acetylacetone (1,3-diketone) Reagent->Conditions Intermediate Michael Adduct Conditions->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Final N-isobutyl-4,6-dimethyl- 2-oxo-1,2-dihydropyridine-3-carbonitrile Cyclization->Final

Caption: Synthesis of functionalized pyridones via cyclocondensation.

Methodology
  • Mixture: Combine this compound (10 mmol) and Acetylacetone (10 mmol) in Ethanol (30 mL).

  • Base: Add Piperidine (10 mmol, 1.0 eq) to act as both catalyst and proton scavenger.

  • Reflux: Heat to reflux for 6–8 hours.

  • Isolation: Pour the hot mixture onto crushed ice (100 g) containing HCl (5 mL) to neutralize the base.

  • Purification: The pyridone precipitates.[3] Recrystallize from Ethanol/DMF.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete aminolysisIncrease reflux time; ensure amine is fresh (not carbonated).
No Precipitate (Protocol B) Product too soluble in EtOHAdd water dropwise to the cooled solution to force precipitation ("oiling out" prevention).
Impure Product (Protocol B) Aldehyde oxidationUse freshly distilled aldehydes; conduct reaction under Nitrogen atmosphere.
"Sticky" Solid Solvent trappingTriturate the solid with cold diethyl ether or hexanes to remove trapped solvent.

References

  • Synthesis of Cyanoacetamides: Corson, B. B., et al. "Cyanoacetamide."[4] Organic Syntheses, Coll. Vol. 1, p.179 (1941).

  • Tyrphostin Discovery: Gazit, A., et al. "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 32(10), 2344-2352 (1989).

  • Knoevenagel Protocols: "Knoevenagel Condensation of 2-cyanoacetamide." ChemSpider Synthetic Pages, SP236.[5]

  • TAK1 Inhibitors: Shao, Y., et al. "Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors."[6] Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 2017.

  • Reagent Data: this compound (CAS 51838-01-8).[7] Oakwood Chemical Product Data.

Sources

Application Note: High-Efficiency Purification of 2-Cyano-N-Isobutylacetamide

[1][2]

Abstract & Chemical Context

This application note details the purification protocols for 2-cyano-N-isobutylacetamide (CAS: 13341-19-0 / Analogous), a critical intermediate in the synthesis of pyrrolidone derivatives and specific pharmaceutical pharmacophores (e.g., Gabapentinoid precursors).[1][2]

While often synthesized via the aminolysis of ethyl cyanoacetate with isobutylamine, the crude product frequently suffers from distinct impurity profiles: unreacted amines, residual esters, and "oiling out" phenomena during crystallization due to its low melting point relative to unbranched homologs. This guide provides a validated, scalable workflow combining reactive extraction with thermodynamic crystallization to achieve >99% purity.

Target Molecule Profile[1][2][3][4][5][6]
  • IUPAC Name: 2-cyano-N-(2-methylpropyl)acetamide[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Key Functional Groups: Secondary Amide, Nitrile, Acidic Methylene (

    
    -proton).[1][2]
    
  • Physical State: Typically a white to beige crystalline solid (homologs range 50–100°C melting point).[2]

  • Solubility: High in Ethanol, DMSO, Ethyl Acetate; Moderate in Toluene; Low in Water/Hexanes.[2]

Impurity Profiling & Removal Logic

Successful purification requires targeting specific physicochemical differences between the product and its contaminants.[2]

Impurity TypeSourcePhysicochemical TraitRemoval Strategy
Isobutylamine Excess ReagentBasic (

)
Reactive Extraction: Wash with dilute acid (HCl) converts amine to water-soluble salt.[1][2]
Ethyl Cyanoacetate Starting MaterialNeutral Ester / LipophilicSolvent Partitioning: Remains in filtrate during crystallization; removed via toluene recrystallization.[1][2]
Cyanoacetic Acid Hydrolysis ByproductAcidic (

)
Base Wash (Careful): Wash with mild bicarbonate (risk of product deprotonation).[2]
Color Bodies OxidationHighly ConjugatedAdsorption: Activated Carbon treatment during hot filtration.[1][2]

Protocol A: Reactive Extraction (The Chemical Wash)

Objective: To remove unreacted isobutylamine and bulk water-soluble impurities prior to crystallization.[1]

Reagents Required[1][2][3][6][7][8][9]
  • Solvent: Ethyl Acetate (EtOAc) or Toluene.[2]

  • Acid Wash: 1N Hydrochloric Acid (HCl).[2]

  • Brine: Saturated NaCl solution.[2]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[2]
    
Step-by-Step Methodology
  • Dissolution: Dissolve the crude this compound in Ethyl Acetate (10 mL per gram of crude).

    • Note: If the synthesis was performed in ethanol, evaporate the ethanol completely before this step to prevent phase miscibility issues.[2]

  • Acid Wash (Critical Step): Transfer the organic layer to a separatory funnel.[2] Wash twice with 1N HCl (0.5 volume equivalents).[2]

    • Mechanism:[2][3][4][5]

      
       (Water soluble).[1][2]
      
    • Caution: Do not use strong bases (NaOH) for subsequent washes, as the methylene protons of the product are acidic (

      
      ) and the product may partition into the aqueous layer as an enolate salt [1].[2]
      
  • Neutralization: Wash the organic layer once with Saturated Brine to remove entrained acid and water.[2]

  • Drying: Collect the organic layer, dry over anhydrous

    
     for 20 minutes, and filter.
    
  • Concentration: Concentrate under reduced pressure (Rotavap) at 45°C until a viscous oil or solid residue remains.

Visualization: Extraction Workflow

ExtractionLogicCrudeCrude Mixture(Product + Amine + Ester)DissolveDissolve in EtOAcCrude->DissolveAcidWashWash with 1N HClDissolve->AcidWashPhaseSepPhase SeparationAcidWash->PhaseSepAqLayerAqueous Layer(Amine Salts)PhaseSep->AqLayerDiscardOrgLayerOrganic Layer(Product + Ester)PhaseSep->OrgLayerKeepBrineWashBrine Wash & DryOrgLayer->BrineWashConcentrateConcentrate to ResidueBrineWash->Concentrate

Figure 1: Reactive extraction logic targeting basic amine impurities.

Protocol B: Thermodynamic Crystallization (The Purification)

Objective: To isolate the pure amide from neutral ester impurities and prevent "oiling out."[2]

Solvent Selection: N-alkyl cyanoacetamides are prone to oiling out (forming a second liquid phase) rather than crystallizing if cooled too rapidly or if the solvent polarity is incorrect.[1][2]

  • Primary Recommendation: Toluene (or Toluene/Heptane).[2]

  • Why? Literature on homologs (e.g., N-methyl-2-cyanoacetamide) suggests high success with Toluene [2].[1][2] It offers a moderate boiling point (110°C) allowing for good solubility differentials between hot and cold states.[2]

Step-by-Step Methodology
  • Solvent Addition: Add Toluene (approx. 5-7 mL per gram of residue) to the concentrated residue from Protocol A.

  • Heating: Heat the mixture to reflux (approx. 100-110°C) with stirring.

    • Checkpoint: The solution should be clear and homogeneous. If solids remain, add Toluene in 1 mL increments.[2]

    • Optional Polish: If the solution is dark, add Activated Carbon (5% w/w), stir for 5 mins, and filter hot through Celite.

  • Controlled Cooling (The "Seeding" Phase):

    • Remove from heat and allow the flask to cool slowly to room temperature on a cork ring. Do not use an ice bath yet.

    • Intervention: If the product begins to separate as an oil droplets, scratch the inner glass surface with a glass rod or add a seed crystal of pure material to induce nucleation.[2]

  • Crystallization: Once turbidity turns into defined crystals (usually around 35-40°C), place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Filter the crystals using a Buchner funnel.

  • Wash: Wash the filter cake with cold Toluene (or cold Heptane/Hexane) to remove surface mother liquor containing the ester impurities.[2]

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Visualization: Crystallization Workflow

CrystallizationResidueCrude ResidueRefluxReflux in Toluene(110°C)Residue->RefluxHotFilterHot Filtration(Optional: Carbon)Reflux->HotFilterSlowCoolSlow Cool to RT(Avoid Oiling Out)HotFilter->SlowCoolNucleationNucleation/SeedingSlowCool->NucleationNucleation->SlowCoolIf Oil Forms,Reheat & SeedIceBathIce Bath (0°C)Nucleation->IceBathCrystals FormedFilterVacuum FiltrationIceBath->FilterFinalPure CrystalsFilter->Final

Figure 2: Temperature-controlled crystallization workflow designed to prevent oiling out.

Protocol C: Flash Chromatography (Analytical Polish)

Objective: For preparing analytical standards or if crystallization fails.[1][2]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Gradient elution.[2]

    • Start: 100% Hexanes (or Heptane).[2]

    • Gradient: Increase Ethyl Acetate from 0% to 50%.

  • Detection: UV at 210 nm (Amide absorption) or Iodine Stain.[2]

  • Typical

    
    :  The product usually elutes around 30-40% EtOAc/Hexanes, distinct from the non-polar ester starting material (
    
    
    higher) and polar amine (
    
    
    baseline).[2]

Process Validation & QC

To ensure the protocol was successful, verify the following parameters:

  • Melting Point:

    • Determine the melting point.[2][6][7] While specific literature values for the isobutyl analog vary, it should present a sharp range (

      
      C range).[2]
      
    • Reference: N-methyl-2-cyanoacetamide melts ~82-99°C [2][3]; N-butyl analogs are often lower.[1][2] A sharp melting point confirms the absence of eutectic impurities.[2]

  • NMR Spectroscopy (

    
     NMR, 
    
    
    ):
    • Diagnostic Signal: Look for the singlet at

      
       ppm corresponding to the active methylene protons (
      
      
      ).[1][2]
    • Impurity Check: Ensure absence of the triplet/quartet of the ethyl group from Ethyl Cyanoacetate (if used) or broad amine peaks.[2]

  • HPLC Purity:

    • Column: C18.[2]

    • Mobile Phase: Water/Acetonitrile (0.1% TFA).[2]

    • Target: >98% area under the curve.

References

  • ResearchGate. Synthesis and synthetic applications of cyanoacetamides.[2] Retrieved from

  • ChemicalBook. 2-CYANO-N-METHYL-ACETAMIDE Properties and Recrystallization. Retrieved from [1][2]

  • PubChem. 2-Cyano-N-methylacetamide Compound Summary. Retrieved from [1][2]

  • Journal of Chemical & Engineering Data. Solubility Determination of 2-Cyanoacetamide in Aqueous Binary Mixtures. Retrieved from [1][2]

Troubleshooting & Optimization

Optimizing reaction conditions for 2-cyano-N-isobutylacetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub. Ticket ID: OPT-CN-AMIDE-001 Subject: Optimization of Aminolysis for 2-Cyano-N-Isobutylacetamide Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Reaction Landscape

You are likely performing a nucleophilic acyl substitution (aminolysis) using ethyl cyanoacetate and isobutylamine . While this appears to be a textbook transformation, the presence of the active methylene group (


-carbon) on the cyanoacetate creates a "dual-reactivity" profile that often leads to colored impurities or oiling-out during workup.

This guide moves beyond standard recipes to address the why and how of optimizing this specific amide bond formation.

Core Reaction Scheme

The target transformation relies on the nucleophilic attack of the primary amine on the ester carbonyl, displacing ethanol.

ReactionScheme Ester Ethyl Cyanoacetate (Electrophile) Inter Tetrahedral Intermediate Ester->Inter + Amine (Exothermic) Amine Isobutylamine (Nucleophile) Amine->Inter Product This compound (Target) Inter->Product - EtOH Byprod Ethanol (Leaving Group) Inter->Byprod

Figure 1: Mechanistic pathway of the aminolysis reaction. Note the reversibility of the intermediate step, driven forward by the volatility of ethanol or precipitation of the amide.

Module 1: Reaction Optimization (Synthesis)

Q1: My reaction is stalling at 70-80% conversion. Should I add a catalyst?

Diagnosis: Before adding a catalyst, check your thermodynamics. This reaction is reversible. If ethanol (the byproduct) accumulates, it can inhibit forward progress. Solution:

  • Concentration: Run the reaction at a high concentration (neat or minimal solvent) to favor bimolecular collision.

  • Ethanol Removal: If running in refluxing solvent (e.g., Toluene or Xylene), use a Dean-Stark trap or distill off the ethanol-solvent azeotrope to shift the equilibrium (Le Chatelier’s principle).

  • Catalysis: If kinetics are truly sluggish (often due to wet reagents), add 0.1–0.5 eq of ammonium acetate . It acts as a bifunctional catalyst, assisting proton transfer without inducing the harsh basic conditions that cause side reactions.

Q2: I see a strong exotherm upon mixing. Is this dangerous?

Diagnosis: Yes. Aminolysis of activated esters (like cyanoacetates) is highly exothermic. Uncontrolled heat promotes dimerization of the ethyl cyanoacetate (to pyridine derivatives) before it can react with the amine. Protocol:

  • Cooling: Chill the ethyl cyanoacetate to 0–5°C.

  • Addition: Add isobutylamine dropwise. Do not allow the internal temperature to exceed 30°C during addition.[1]

  • Ramp: Only after addition is complete should you ramp to reflux/reaction temperature.

Module 2: Impurity Profiling (Troubleshooting)

Q3: Why is my crude product turning yellow/orange?

Diagnosis: The "Active Methylene" problem. The protons between the nitrile and carbonyl groups are acidic (


). Trace bases (even the isobutylamine itself) can deprotonate this position, leading to:
  • Knoevenagel Condensation: If any aldehydes are present (impurities in solvents/reagents).

  • Oxidative Dimerization: Formation of conjugated extended pi-systems (often pyridines or pyrroles) which are highly colored.

The "Yellow" Pathway:

ImpurityPath Active Active Methylene Site (-CH2-) Anion Carbanion Species Active->Anion Deprotonation Base Excess Amine / Trace Base Base->Anion Color Yellow/Red Impurities (Pyridine/Pyrrole derivatives) Anion->Color + Electrophile/O2 O2 Oxidation / Dimerization

Figure 2: The pathway leading to colored impurities. Minimizing base exposure and oxygen is critical.

Corrective Action:

  • Inert Atmosphere: Strictly run under Nitrogen or Argon.

  • Stoichiometry: Avoid large excesses of isobutylamine. Use 1.05 equivalents maximum.

  • Acid Wash: During workup, a mild acid wash (0.5M HCl) removes unreacted amine and stops the basic degradation cycle.

Module 3: Isolation & Purification

Q4: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: The isobutyl group adds significant lipophilicity, lowering the melting point compared to methyl/ethyl analogs. If the solution is too concentrated or contains impurities (acting as plasticizers), the product separates as an oil.

Crystallization Protocol: Do not rely on simple evaporation.[2][3] Use a binary solvent system .

ParameterRecommendationRationale
Primary Solvent Ethanol or IPADissolves product well at high temp.
Anti-Solvent Water or HeptaneReduces solubility, forcing precipitation.
Cooling Rate Slow (10°C/hour)Rapid cooling traps impurities (oil); slow cooling builds lattice.
Seeding MandatoryIf you have any solid crystals, add a speck at 35°C to induce nucleation.

Step-by-Step Workup:

  • Concentrate reaction mixture to remove bulk ethanol/amine.

  • Dissolve residue in minimum hot Isopropyl Alcohol (IPA) (~50-60°C).

  • Add Heptane dropwise until persistent cloudiness appears.

  • Add a few drops of IPA to clear the solution.

  • Allow to cool to RT undisturbed, then to 4°C.

Summary of Optimized Conditions

VariableStandard ConditionOptimized ConditionBenefit
Stoichiometry 1:1.5 (Ester:Amine)1:1.05 Reduces basicity/side reactions.
Temperature Reflux immediately0°C addition

RT stir
Controls exotherm; prevents dimerization.
Atmosphere Open airNitrogen/Argon Prevents oxidative coloring (yellowing).
Workup Evaporation to drynessCrystallization (IPA/Heptane) Higher purity; avoids oiling out.

References

  • Corson, B. B.; Scott, R. W.; Vose, C. E. (1929). Cyanoacetamide.[1][2][4][5][6][7] Organic Syntheses, Coll. Vol. 1, p.179.

    • Foundational text for cyanoacetamide synthesis via aminolysis.
  • BenchChem. (n.d.). Synthesis routes of this compound.

    • Specific protocols for the isobutyl deriv
  • ChemicalBook. (2024). 2-Cyano-N,N-diethylacetamide Properties and Synthesis.

    • Provides physicochemical data and analog synthesis conditions (N,N-diethyl variant) relevant to handling lipophilic amides.
  • NIST Chemistry WebBook. (2023). Acetamide, 2-cyano-.[1][4][6][7][8][9][10]

    • Thermodynamic data for the parent cyanoacetamide structure.

Sources

Technical Support Center: Troubleshooting N-Isobutylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis & Troubleshooting of N-Isobutylacetamide Document ID: TS-ORG-AMIDE-042 Last Updated: 2025-05-15 Audience: Organic Chemists, Process Engineers, Medicinal Chemists[1][2][3]

Executive Summary

The synthesis of N-isobutylacetamide (CAS: 1540-94-9) via the acetylation of isobutylamine is a standard nucleophilic acyl substitution.[1][2][3] However, researchers frequently report yields below 60% despite quantitative conversion.[2][3]

The Root Cause: The primary failure mode is not the reaction itself, but the work-up . N-Isobutylacetamide possesses significant water solubility (~26 g/L at 25°C), leading to massive product loss during aqueous washing steps if the aqueous phase ionic strength is not managed.[2][3]

This guide provides a self-validating protocol and a diagnostic framework to restore yields to >90%.

Diagnostic Flowchart

Use this logic tree to identify the specific bottleneck in your current workflow.[2][3]

TroubleshootingFlow Start Start: Low Yield Observed CheckTLC 1. Check Crude Reaction TLC/GC Start->CheckTLC Conversion Is Starting Material (Amine) Consumed? CheckTLC->Conversion ReagentCheck Issue: Reaction Failure Conversion->ReagentCheck No (SM remains) WorkupCheck Issue: Isolation Failure Conversion->WorkupCheck Yes (Clean conversion) WetSolvent Check: Solvent/Amine Water Content (Hydrolysis of Anhydride) ReagentCheck->WetSolvent Stoich Check: Amine Volatility Loss (Did isobutylamine evap?) ReagentCheck->Stoich AqLoss Check: Aqueous Layer Extraction (Did you salt out?) WorkupCheck->AqLoss Most Likely VolatileLoss Check: Drying/Evaporation (Product BP is high, but co-evap possible?) WorkupCheck->VolatileLoss

Figure 1: Diagnostic logic for isolating yield loss in amide synthesis.

Technical FAQ & Troubleshooting Guide

Category A: Yield Loss (The "Disappearing Product")

Q: My reaction conversion is 100% by TLC, but I recover <50% mass after extraction. Where is my product? A: It is likely in your aqueous waste stream.[2][3]

  • The Science: While the isobutyl group is lipophilic, the amide bond is highly polar. N-Isobutylacetamide has a water solubility of approximately 26 g/L [1].[2][3] If you wash the reaction mixture with large volumes of water or dilute acid/base without adjusting ionic strength, the partition coefficient (

    
    ) favors the aqueous phase enough to cause significant loss.
    
  • The Fix: Implement a "Salting Out" procedure. Saturate all aqueous washes with NaCl.[2][3] This increases the ionic strength of the aqueous phase, forcing the organic amide back into the organic solvent (DCM or Ethyl Acetate).

Q: I used Acetyl Chloride and the reaction turned violent/dark. Did I destroy the product? A: You likely experienced a thermal runaway leading to degradation or polymerization of impurities.[2][3]

  • The Science: The reaction of primary amines with acetyl chloride is highly exothermic.[3] Without temperature control, temperatures can spike, causing the volatile isobutylamine (BP 68°C) to boil off (altering stoichiometry) or leading to oxidation (darkening).[2]

  • The Fix: Switch to Acetic Anhydride , which is milder.[3] If you must use acetyl chloride, cool the reaction to 0°C and add the reagent dropwise.

Category B: Purity & Physical State[2][4]

Q: The literature says it's a solid, but I isolated an oil.[3] Is it impure? A: Not necessarily.[2][3] N-Isobutylacetamide has a melting point around 50–60°C (experimental data varies, often reported as low-melting solid) [2].[1][2][3]

  • The Science: Small amounts of solvent (DCM/Toluene) or starting material (isobutylamine) can depress the melting point significantly, keeping it in a supercooled liquid state.

  • The Fix: Place the oil under high vacuum (<1 mbar) for 2 hours to remove trace solvents.[2] If it remains an oil, induce crystallization by scratching the flask with a glass rod or cooling to -20°C.[2][3]

Q: My product has a yellow/brown tint. How do I remove it? A: Color usually indicates trace oxidation of the amine or polymerized impurities.[2][3]

  • The Fix:

    • Distillation: The most effective purification is vacuum distillation (BP ~115–120°C at 20 mmHg) [3].[2][3]

    • Activated Carbon: If distillation is not available, dissolve in hot ethyl acetate, treat with activated charcoal, filter through Celite, and recrystallize/evaporate.[3]

Optimized Standard Operating Procedure (SOP)

Objective: Synthesis of N-Isobutylacetamide with >90% isolated yield.

Reagents & Properties
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]RoleCritical Property
Isobutylamine 73.141.0NucleophileVolatile (BP 68°C) - Keep cold.[1][2][3]
Acetic Anhydride 102.091.1–1.2ElectrophileMoisture sensitive.[1][2][3]
Triethylamine (Et₃N) 101.191.2Base (Auxiliary)Scavenges acid byproduct.[1][2]
Dichloromethane (DCM) 84.93SolventSolventNon-nucleophilic, easy removal.[1][2]
Step-by-Step Protocol
Phase 1: Reaction Setup
  • Apparatus: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen/Argon.[2][3]

  • Solvation: Add Isobutylamine (10.0 g, 137 mmol) and Triethylamine (16.6 g, 164 mmol) to DCM (100 mL) .

  • Temperature Control: Submerge the flask in an ice/water bath (0°C) . Allow to cool for 10 minutes. Crucial: Cooling prevents amine evaporation and controls exotherm.

Phase 2: Acetylation
  • Addition: Add Acetic Anhydride (15.4 g, 150 mmol) dropwise over 20 minutes.

    • Observation: Fuming may occur; ensure good venting.[2][3]

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C). Stir for 2 hours.

  • Monitoring: Check TLC (50% EtOAc/Hexane). Stain with KMnO₄ or Ninhydrin (Amine = Blue/Purple; Amide = faint/no color).[2][3]

Phase 3: Critical Work-up (The Yield Saver)
  • Quench: Add 10 mL saturated NH₄Cl solution to quench excess anhydride. Stir for 10 mins.

  • Separation: Transfer to a separatory funnel. Separate phases.

  • The "Salt-Out" Wash (CRITICAL):

    • Wash the organic layer with 10% HCl (50 mL) to remove unreacted amine and Et₃N.[2][3]

    • Wash the organic layer with Saturated NaHCO₃ (50 mL) to neutralize acid.[2][3]

    • Final Wash: Wash with Saturated Brine (NaCl) (50 mL). Do not skip this.

    • Back-Extraction (Optional but recommended for max yield): Re-extract the combined aqueous layers with DCM (2 x 30 mL) and combine with the main organic layer.[2]

  • Drying: Dry over anhydrous Na₂SO₄ or MgSO₄ . Filter.

Phase 4: Isolation & Purification
  • Concentration: Evaporate solvent under reduced pressure (Rotovap).

  • Purification:

    • If solid:[1] Recrystallize from Hexane/Ethyl Acetate (9:1).[2][3]

    • If oil:[1][4][5] Perform vacuum distillation.[2][3][6] (Target: Clear, colorless liquid/solid).[2][3][4][5]

References

  • PubChem. N-Isobutylacetamide Compound Summary (CID 137071). National Library of Medicine.[2][3] [Link]

  • Cheméo. Acetamide, N-(2-methylpropyl)- Physical Properties. [Link][1][2][3]

  • NIST WebBook. Acetamide, N-butyl- (Isomer Comparison). National Institute of Standards and Technology.[2][3][7] [Link][2]

Sources

Technical Guide: Preventing Byproduct Formation in Cyanoacetamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Paradox

Cyanoacetamide is a "privileged scaffold" in drug discovery due to its dual electrophilic (nitrile/carbonyl) and nucleophilic (active methylene) character. However, this high reactivity creates a paradox: the same conditions required to activate the methylene group (


) for Knoevenagel or Gewald condensations also promote deleterious side reactions—primarily self-condensation (dimerization)  and nitrile hydrolysis .

This guide provides a mechanistic understanding of these failure modes and engineered protocols to suppress them, ensuring high-purity synthesis of acrylamides and heterocycles.

Mechanistic Insight: The "Fork in the Road"

To prevent byproducts, one must understand the causality of their formation.[1] In a typical base-catalyzed reaction, the deprotonated cyanoacetamide anion (


) is the key intermediate.
The Critical Competition[1]
  • Pathway A (Desired): The

    
     attacks the electrophilic carbonyl of the aldehyde/ketone (Knoevenagel).
    
  • Pathway B (Undesired - Dimerization): The

    
     attacks a neutral cyanoacetamide molecule, leading to 3-cyanopyridone  derivatives. This is favored by high concentration  and strong bases .
    
  • Pathway C (Undesired - Hydrolysis): High temperature or extreme pH causes the nitrile group to hydrolyze to an amide (and eventually carboxylic acid), often observed as "gumming" or ammonia evolution.

Visualization: Reaction Pathways & Decision Logic

The following diagram maps the kinetic competition between the desired condensation and the parasitic side reactions.

Cyanoacetamide_Pathways Start Cyanoacetamide (Active Methylene) Base Base Catalyst (Deprotonation) Start->Base Hydrolysis Nitrile Hydrolysis (High T / Strong Base) Start->Hydrolysis Pathway C: Thermal/pH Stress Anion Carbanion Intermediate Base->Anion pKa ~11 Product Desired Product (Acrylamide/Heterocycle) Anion->Product Pathway A: Kinetic Control Self Self-Condensation (Attack on Neutral SM) Anion->Self Pathway B: Conc. Dependent Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Product Pyridone Byproduct: 3-Cyanopyridone Self->Pyridone Acid Byproduct: Carboxylic Acid/Amide Hydrolysis->Acid

Figure 1: Kinetic competition between Knoevenagel condensation (Green) and parasitic dimerization/hydrolysis pathways (Red).

Troubleshooting Center: Symptom-Based Solutions

This section addresses specific observations reported in the lab.

ObservationRoot CauseTechnical Intervention
Yellow/Orange gum formation Oligomerization: Strong bases (e.g., NaOH, KOH) cause uncontrolled polymerization of the acrylamide product or self-condensation.Switch to Buffering: Use Piperidine Acetate or Ammonium Acetate instead of free amines.[1] This maintains a pH closer to neutral, sufficient for activation but too weak for rapid polymerization.[1]
Ammonia smell detected Nitrile Hydrolysis: The -CN group is hydrolyzing to -CONH₂ and releasing ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

. Usually caused by high heat (>80°C) in aqueous media.
Solvent Control: Switch to anhydrous ethanol or acetonitrile. Reduce temperature and use azeotropic water removal (Dean-Stark) rather than refluxing in wet solvents.
Low Yield + Starting Material Reversibility: The Knoevenagel condensation is reversible (retro-aldol). Water accumulation pushes equilibrium back to reactants.Water Management: Add 3Å Molecular Sieves or use a solvent that forms a water azeotrope (e.g., Toluene/Ethanol mix) to drive the reaction forward.
Precipitate is not target Pyridone Dimer: If the precipitate is highly insoluble and high-melting (>250°C), it is likely the 3-cyanopyridone dimer.Dilution: Run the reaction at lower concentrations (0.1 M - 0.5 M). Dimerization is second-order with respect to cyanoacetamide; dilution disfavors it.
Red/Dark Coloration Oxidation: In Gewald reactions, sulfur can oxidize intermediates or form polysulfides if not fully consumed.[1]Inert Atmosphere: strictly perform Gewald reactions under Nitrogen/Argon. Ensure sulfur is finely powdered for rapid consumption.

Gold Standard Protocols

These protocols are designed to be self-validating , meaning they include checkpoints to verify success before proceeding to workup.

Protocol A: Buffered Knoevenagel Condensation (The "Piperidine Acetate" Method)

Best for: Synthesizing acrylamides while suppressing dimerization.[1]

Rationale: Using a salt catalyst (Piperidine Acetate) creates a buffered environment that minimizes the concentration of the highly reactive free carbanion, thereby suppressing side reactions.[1]

Materials:

  • Aldehyde (1.0 equiv)

  • Cyanoacetamide (1.0 - 1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv)

  • Solvent: Ethanol (Anhydrous) or Isopropanol

Step-by-Step:

  • Pre-Complexation: In a small vial, mix the piperidine and acetic acid. A white smoke/solid (salt) will form. Dissolve this in a small amount of ethanol. Why? This ensures no free strong base contacts the substrate.[1]

  • Solvation: Dissolve the aldehyde and cyanoacetamide in ethanol (0.5 M concentration) at room temperature.

  • Initiation: Add the catalyst solution dropwise.

  • Reaction: Stir at Room Temperature (25°C) for 2-4 hours.

    • Checkpoint: If a solid precipitates, filter a small aliquot and check melting point. Acrylamides usually melt <200°C; Dimers melt >250°C.

  • Optimization: If the reaction is sluggish, heat to 50°C. Do not reflux unless using a Dean-Stark trap.

  • Workup: Cool to 0°C. Filter the precipitate. Wash with cold ethanol.

Protocol B: Controlled Gewald Synthesis (2-Aminothiophene)

Best for: Heterocycle synthesis without oxidative tar formation.

Rationale: The Gewald reaction is a multi-component coupling.[1] Adding sulfur last or using a "one-pot, two-step" approach prevents sulfur from reacting with the aldehyde before the condensation occurs.

Step-by-Step:

  • Step 1 (Condensation): Mix ketone/aldehyde (1.0 equiv) and cyanoacetamide (1.0 equiv) with Morpholine (1.0 equiv) in Ethanol. Stir for 1 hour.

    • Validation: TLC should show disappearance of carbonyl starting material and formation of the Knoevenagel intermediate.[1]

  • Step 2 (Cyclization): Add elemental Sulfur (1.0 equiv, finely powdered).

  • Heating: Heat to 60°C.

    • Critical Note: Do not exceed 80°C. High heat promotes nitrile hydrolysis to the amide, killing the cyclization.[1]

  • Workup: Pour into ice water. The product usually precipitates as a yellow/brown solid.[1] Recrystallize immediately to remove trapped sulfur.

References

  • National Institutes of Health (NIH). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026).[2] [Link]

  • Chemistry LibreTexts. The Hydrolysis of Nitriles. (2023).[3] [Link]

Sources

Technical Support Center: NMR Impurity Profiling for 2-cyano-N-isobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely analyzing 2-cyano-N-isobutylacetamide (also known as N-isobutyl-2-cyanoacetamide), a critical intermediate often used in the synthesis of pyrrolidones, amino acids, and pharmaceutical scaffolds (similar to Gabapentinoid precursors).[1]

This guide addresses the specific challenges of analyzing this molecule via Nuclear Magnetic Resonance (NMR). The cyanoacetamide scaffold presents unique behaviors—specifically active methylene acidity and amide rotamerism —that often mimic impurities. This guide will help you distinguish between genuine contamination and inherent molecular dynamics.[1]

Part 1: Analytical Workflow & Sample Preparation

The "Why" Behind the Protocol

For this specific molecule, solvent choice is not just about solubility; it is about proton exchange suppression .

  • Recommendation: Use DMSO-d6 rather than CDCl₃.[1]

  • Reasoning: The amide proton (

    
    ) in this compound is prone to exchange.[1] In CDCl₃, the 
    
    
    
    signal often broadens or disappears, and the active methylene protons (
    
    
    ) can show variable shifts due to concentration-dependent aggregation. DMSO-d6 forms hydrogen bonds with the amide, sharpening the
    
    
    signal and stabilizing the keto-form of the active methylene.
Standardized Workflow

AnalyticalWorkflow Start Sample Receipt Solvent Solvent Selection (DMSO-d6 recommended) Start->Solvent Prep Prep: 10-15 mg in 0.6 mL Solvent->Prep Acquire Acquisition (ns=16, d1=10s for qNMR) Prep->Acquire Process Processing (LB=0.3 Hz, Phase) Acquire->Process Analyze Impurity Profiling Process->Analyze

Figure 1: Recommended analytical workflow for amide derivatives.[1]

Part 2: Spectral Assignment & Impurity Library

The synthesis of this compound typically involves the aminolysis of ethyl cyanoacetate with isobutylamine .[1] Therefore, the most critical impurities are unreacted starting materials and the reaction solvent (often ethanol).

Master Chemical Shift Table (DMSO-d6)

Note: Shifts are approximate (


 0.1 ppm) and temperature-dependent.
ComponentSignal AssignmentMultiplicityShift (

ppm)
Diagnostic Note
Target Molecule -NH- (Amide) Broad Triplet8.0 – 8.3 Disappears with D₂O shake.[1]
-CH₂-CN (Active) Singlet3.60 Can broaden due to tautomerism.[1]
-NH-CH₂- Triplet/dd2.95 Couples to NH and CH.[1]
-CH(CH₃)₂ Multiplet1.75 Septet-like appearance.[1]
-CH(CH₃)₂ Doublet0.85 Strong integration reference (6H).[1]
Impurity A: Ethyl Cyanoacetate -O-CH₂-CH₃ Quartet4.15 Critical Indicator.
(Starting Material)-CO-CH₂-CN Singlet4.0 – 4.2 Often overlaps or sits downfield of product.[1]
-O-CH₂-CH₃ Triplet1.22 Distinct from isobutyl methyls.[1]
Impurity B: Isobutylamine NH₂-CH₂- Doublet2.35 Shift varies significantly with pH/Salt form.[1]
(Starting Material)-CH(CH₃)₂ Multiplet1.60 Overlaps with product methine.[1]
Impurity C: Ethanol -CH₂- Quartet3.44 Common reaction byproduct.[1]
(Solvent)-CH₃ Triplet1.06
Impurity D: Cyanoacetic Acid -CH₂- Singlet3.7 – 3.9 Result of hydrolysis.[1]

Part 3: Troubleshooting Guide (FAQs)

Issue 1: "I see a small 'shadow' spectrum. Is my sample impure?"

Diagnosis: Likely Rotamers , not impurities.[1]

  • Mechanism: The amide bond (

    
    ) has partial double-bond character, restricting rotation. This creates cis and trans isomers.[1] While secondary amides (like this one) strongly favor the trans form (steric bulk of isobutyl group away from carbonyl oxygen), a minor cis population (typically <5%) can appear.
    
  • Test: Run the NMR at elevated temperature (e.g., 50°C or 323 K).

    • Result: If the "impurity" peaks coalesce with the main peaks, they are rotamers. If they remain sharp and distinct, they are real impurities.[1]

Issue 2: "The CH₂ singlet at 3.6 ppm is missing or extremely broad."

Diagnosis: Keto-Enol Tautomerism or Proton Exchange .[1]

  • Mechanism: The methylene protons between the carbonyl and cyano groups are highly acidic (

    
    ). In the presence of trace bases (like residual isobutylamine) or water, these protons exchange rapidly or exist in equilibrium with the enol form (
    
    
    
    ).
  • Solution:

    • Ensure the sample is neutral/slightly acidic.[1] Trace acid (TFA-d) can stop the exchange and sharpen the peak.

    • Dry the sample; water facilitates this exchange.[1]

Issue 3: "How do I confirm the presence of Ethyl Cyanoacetate?"

Diagnosis: Look for the Ethoxy Pattern .

  • Do not rely on the singlet at ~4.0 ppm, as it often overlaps with satellites or rotamers.

  • The Smoking Gun: Look for the quartet at 4.15 ppm and the triplet at 1.22 ppm . These are unique to the ethyl ester and will not exist in the pure isobutyl amide.

Part 4: Diagnostic Decision Tree

Use this logic flow to identify the source of extra peaks in your spectrum.

ImpurityLogic Start Extra Peaks Observed Q1 Are peaks at 4.15 (q) and 1.22 (t)? Start->Q1 Res1 Impurity: Ethyl Cyanoacetate Q1->Res1 Yes Q2 Are peaks near 3.44 (q) and 1.06 (t)? Q1->Q2 No Res2 Impurity: Ethanol Q2->Res2 Yes Q3 Do peaks coalesce at 50°C? Q2->Q3 No Res3 Phenomenon: Amide Rotamers (Not an impurity) Q3->Res3 Yes Q4 Is the 3.6 ppm singlet broad or missing? Q3->Q4 No Res4 Phenomenon: Tautomerism/Exchange (Add trace acid) Q4->Res4 Yes

Figure 2: Logic gate for identifying common spectral anomalies in cyanoacetamides.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1][2] Chem.1997 , 62, 7512–7515.[3] Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; Wiley: Hoboken, NJ, 2005. (Standard text for amide/cyano shifts).
  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.[1] (Reference for active methylene acidity). Link

Sources

Technical Support Center: Isobutylamine Amidation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISO-NH2-REACTIVITY Subject: Overcoming poor reactivity and low yields in isobutylamine amidation. Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Ticket Overview & Diagnostic

User Issue: "I am attempting to couple isobutylamine with a carboxylic acid. Standard EDC/HOBt conditions yield <30% conversion. Increasing temperature leads to loss of amine, and acid chlorides result in complex mixtures. What is going wrong?"

Technical Assessment: Isobutylamine (2-methylpropan-1-amine) presents a "silent killer" profile in amidation. It is not as obviously hindered as tert-butylamine, leading researchers to underestimate it. The failure mode is typically a convergence of three factors:

  • 
    -Branching Sterics:  The bulky isopropyl group adjacent to the methylene creates significant steric drag, slowing nucleophilic attack by 10–100x compared to 
    
    
    
    -butylamine.
  • Volatility (BP 68°C): Standard thermal acceleration (reflux in THF/Dioxane) often boils off the amine before the slow reaction completes.

  • Basicity (

    
     ~10.7):  It rapidly forms unreactive salts if the base stoichiometry is not strictly managed.
    
Diagnostic Workflow

Before altering reagents, determine the specific failure mode using this logic flow.

AmidationLogic Start START: Low Yield with Isobutylamine CheckLCMS Check LCMS of Crude Start->CheckLCMS SM_Acid Acid Remaining + No Amine Detected CheckLCMS->SM_Acid Missing Nucleophile SM_Amine Activated Ester Visible + Amine Present CheckLCMS->SM_Amine Kinetic Stall Byproducts Complex Mixture / Racemization CheckLCMS->Byproducts Over-Activation Soln_Vol ISSUE: Volatility Action: Sealed tube or Excess Amine (3-5 eq) SM_Acid->Soln_Vol Soln_Steric ISSUE: Steric Hindrance Action: Switch to HATU or T3P SM_Amine->Soln_Steric Soln_Base ISSUE: Uncontrolled Activation Action: T3P + Pyridine (Low Temp) Byproducts->Soln_Base

Figure 1: Diagnostic logic for identifying the root cause of amidation failure.

Critical Parameters & Root Cause Analysis

To fix the reaction, you must control the physical environment of the amine.

ParameterValueImplication for Protocol
Boiling Point 68°CDo not reflux in THF (66°C) or MeOH (65°C) in an open vessel. The amine will partition into the headspace. Use a sealed pressure vial or high-boiling solvents (DMF/DMSO).
Steric Bulk

-Branching
The nucleophile cannot easily penetrate the "cone of protection" of bulky activated esters (e.g., OBt esters). You need a smaller, more reactive leaving group (OAt or T3P).
Basicity

10.68
Requires a non-nucleophilic base (DIPEA/NMM) with

to ensure the amine remains deprotonated (free base) for attack.
Optimized Protocols

Choose the protocol based on your substrate's complexity and scale.

Protocol A: The "Gold Standard" (HATU)

Best for: Small scale (<1g), valuable acids, high-throughput screening.

Mechanism: HATU generates an OAt-active ester. The pyridine nitrogen in the leaving group provides "anchimeric assistance" (neighboring group participation), effectively pulling the amine into the reaction center, overcoming the isobutyl steric drag [1].

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.2 equiv HATU in dry DMF (0.2 M concentration).

  • Activate: Add 2.0 equiv DIPEA (Diisopropylethylamine). Stir for 5 mins. Solution should turn yellow/orange.

  • Addition: Add 1.5 equiv Isobutylamine .

  • Reaction: Stir at RT for 2–4 hours .

    • Note: Do not heat initially. If conversion is slow after 4h, heat to 50°C in a sealed vial .

  • Workup: Dilute with EtOAc, wash with saturated

    
    , then 
    
    
    
    , then brine.
    • Warning: Tetramethylurea (HATU byproduct) is water-soluble but can trail in organic layers. Wash thoroughly.

Protocol B: The "Scalable & Clean" (T3P)

Best for: >1g scale, epimerization-sensitive substrates, easy workup.

Mechanism: T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride. The reaction is driven by the release of a water-soluble phosphonate byproduct. It is uniquely effective for hindered amines because the activation is extremely potent but short-lived, and it often operates well in non-polar solvents where the amine is less solvated and more reactive [2].

  • Dissolve: 1.0 equiv Carboxylic Acid and 2.0 equiv Isobutylamine in EtOAc or 2-MeTHF (0.5 M - high concentration is key).

  • Cool: Chill to 0°C.

  • Add Reagent: Add 1.5 equiv T3P (50% w/w solution in EtOAc/DMF).

  • Base Addition: Dropwise add 2.5–3.0 equiv Pyridine or DIPEA .

    • Critical: Adding base last or simultaneously with T3P prevents background racemization of the acid [3].

  • Reaction: Allow to warm to RT overnight.

  • Workup: Wash with water, then 0.5M HCl (to remove excess amine/pyridine), then

    
    .
    
Protocol C: The "Nuclear Option" (Acid Chloride)

Best for: Extremely unreactive acids, tolerance for harsh conditions.

  • Formation: Convert Acid to Acid Chloride using

    
     / cat. DMF in DCM. Evaporate to dryness to remove excess HCl.
    
  • Solvent Swap: Redissolve Acid Chloride in dry DCM or THF.

  • Scavenger: Add 3.0 equiv N-Methylmorpholine (NMM) or solid

    
    .
    
  • Amine: Add 1.5 equiv Isobutylamine dropwise at 0°C.

  • Monitor: If LCMS shows "Acid" peak (from hydrolysis during sampling), the reaction is incomplete.

Mechanism of Action (T3P Activation)

Understanding why T3P works for isobutylamine when EDC fails is critical for troubleshooting.

T3P_Mechanism Acid Carboxylic Acid MixedAnh Reactive Mixed Anhydride (Highly Electrophilic) Acid->MixedAnh + Base T3P T3P (Cyclic Anhydride) T3P->MixedAnh TS Transition State (Low Steric Bulk) MixedAnh->TS + Amine Amine Isobutylamine (Sterically Hindered) Amine->TS Product Amide Product TS->Product Byproduct P-Byproduct (Water Soluble) TS->Byproduct

Figure 2: T3P activation pathway. The mixed anhydride intermediate is less bulky than an OBt ester, allowing the branched isobutylamine to attack more easily.

Troubleshooting FAQs

Q: I see the product mass, but the yield is <10% after workup. Where is it? A: Isobutylamides can be surprisingly soluble in organic/aqueous interfaces if the molecule is small.

  • Fix: Do not use simple ether extraction. Use DCM/MeOH (9:1) for extraction or salt out the aqueous layer with NaCl.

Q: The reaction turns black and I see multiple spots on TLC. A: This indicates uncontrolled exotherms or oxidation, common with acid chlorides.

  • Fix: Switch to Protocol B (T3P) . It is milder.[1] If you must use acid chlorides, ensure strict 0°C control and use

    
     atmosphere.
    

Q: Can I use EDC/NHS? A: Generally, No . NHS esters are stable but less reactive than OBt/OAt esters. For a hindered amine like isobutylamine, the reaction rate with NHS esters is often too slow, leading to hydrolysis of the ester by trace moisture before the amine attacks.

Q: My acid is chiral. Will isobutylamine cause racemization? A: Isobutylamine itself is achiral, but the slow reaction rate increases the time the activated acid sits in solution, raising racemization risk.

  • Fix: Use T3P in EtOAc at 0°C . Data shows T3P has the lowest epimerization rates among coupling reagents for hindered systems [3].

References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177. Link

  • Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[3][5] Organic Process Research & Development, 15, 1281-1284. Link

Sources

Validation & Comparative

Technical Comparison Guide: 2-Cyano-N-isobutylacetamide vs. Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-cyano-N-isobutylacetamide against standard cyanoacetamide derivatives, focusing on its specific utility in modulating lipophilicity and steric properties in drug design and material science.

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, Material Scientists

Executive Summary

This compound (CAS: 51838-01-8) represents a critical structural divergence from the standard 2-cyanoacetamide. While the parent compound (2-cyanoacetamide) is a water-soluble, highly reactive "active methylene" reagent used universally in heterocycle synthesis, the N-isobutyl variant introduces significant steric bulk and lipophilicity.

In drug development, this modification is not trivial; it allows for the synthesis of N-alkylated heterocycles (pyridones, quinolines) with enhanced membrane permeability and specific hydrophobic pocket affinity (e.g., in kinase or SV2A ligand optimization). In material science, it functions as a latent curing agent for epoxy resins, offering stability at room temperature where the unsubstituted variant would react prematurely.

Chemical & Physical Property Landscape[1][2][3][4][5][6][7]

The following table contrasts the N-isobutyl variant with the parent compound and the N-methyl intermediate. The shift in LogP and Melting Point highlights the transition from a polar reagent to a lipophilic scaffold.

Property2-Cyanoacetamide (Parent)2-Cyano-N-methylacetamideThis compound
CAS No. 107-91-56330-25-251838-01-8
Molecular Weight 84.08 g/mol 98.10 g/mol 140.18 g/mol
Physical State White crystalline powderYellowish solidWhite/Off-white solid
Melting Point 119–121 °C89–91 °C78–82 °C (Lower lattice energy)
Water Solubility High (Soluble)ModerateLow (Lipophilic)
LogP (Est.) -1.27 (Hydrophilic)-0.6~0.8–1.1 (Lipophilic)
Reactivity (C-2) High (Unencumbered)HighModerate (Steric modulation)
Primary Utility General synthonSmall molecule linkerHydrophobic pharmacophore / Latent hardener

Synthetic Utility & Reactivity Profile[1][8]

A. The "Isobutyl Effect" in Heterocycle Synthesis

In medicinal chemistry, the N-isobutyl group serves two mechanistic functions:

  • Solubility Modulation: It converts otherwise insoluble polycyclic aromatic hydrocarbons (PAHs) or rigid heterocycles into soluble candidates suitable for HTS (High-Throughput Screening).

  • Steric Steering: During cyclization reactions (e.g., Gewald or Knoevenagel-Cyclization), the bulky isobutyl group can suppress side reactions at the amide nitrogen, directing regioselectivity toward the carbon scaffold.

B. Comparative Pathway Analysis

The diagram below illustrates how the choice of cyanoacetamide derivative dictates the downstream complexity of the synthesized heterocycle.

ReactivityPathways Start Precursor Selection Parent 2-Cyanoacetamide (R=H) Start->Parent Isobutyl This compound (R=Isobutyl) Start->Isobutyl Knoevenagel Knoevenagel Condensation (Base Catalyzed) Parent->Knoevenagel + Aldehyde Isobutyl->Knoevenagel + Aldehyde (Slower Kinetics) Aldehyde Aldehyde (R'-CHO) Prod_Parent Acrylamide Derivative (High Polarity) Knoevenagel->Prod_Parent Prod_Isobutyl N-Isobutyl Acrylamide (Lipophilic Scaffold) Knoevenagel->Prod_Isobutyl Cyclization Cyclization (e.g., with 1,3-dicarbonyls) Prod_Parent->Cyclization Prod_Isobutyl->Cyclization Final_Parent Unsubstituted Pyridone (H-Bond Donor) Cyclization->Final_Parent Final_Isobutyl N-Isobutyl Pyridone (Hydrophobic Ligand) Cyclization->Final_Isobutyl

Figure 1: Divergent synthesis pathways showing how the N-isobutyl group is retained to create lipophilic pharmacophores.

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol utilizes a classic aminolysis of ethyl cyanoacetate. The self-validating step is the evolution of ethanol and the solidification of the product upon cooling.

Reagents:

  • Ethyl cyanoacetate (1.0 eq)

  • Isobutylamine (1.05 eq)

  • Solvent: Ethanol (optional, can be run neat) or Toluene (for azeotropic removal)

Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Addition: Charge the flask with Ethyl cyanoacetate. Cool to 0°C. Add Isobutylamine dropwise over 30 minutes. Exothermic reaction – monitor internal temperature.

  • Reflux: Heat the mixture to mild reflux (approx. 80–90°C) for 2–4 hours.

    • Validation: Monitor reaction progress via TLC (Mobile phase: 50% EtOAc/Hexane). The ester spot (Rf ~0.7) should disappear; the amide product spot (Rf ~0.3) will appear.[1]

  • Workup: Cool the mixture to room temperature. The product may crystallize spontaneously. If not, remove excess amine/ethanol under reduced pressure.

  • Purification: Recrystallize from minimal hot ethanol or an Ethanol/Hexane mixture.

  • Yield: Expected yield 85–92%.

Protocol B: Comparative Knoevenagel Condensation

Demonstrating the reactivity of the isobutyl variant with benzaldehyde to form a lipophilic acrylamide precursor.

Reagents:

  • Substrate: this compound (10 mmol)

  • Electrophile: Benzaldehyde (10 mmol)

  • Catalyst: Piperidine (3 drops)

  • Solvent: Ethanol (20 mL)

Methodology:

  • Dissolve the amide and benzaldehyde in ethanol at room temperature.

  • Add piperidine catalyst.

  • Stir at room temperature for 30 minutes, then heat to 60°C for 1 hour.

    • Observation: The reaction typically precipitates the product due to the low solubility of the conjugated system in ethanol.

  • Filtration: Cool to 0°C. Filter the solid precipitate.

  • Analysis: The product, 2-cyano-N-isobutyl-3-phenylacrylamide , will show a distinct alkene proton signal in ^1H NMR (~8.2 ppm, s) and loss of the C-2 methylene singlet.

Applications in Drug Discovery & Materials[2][4]

Drug Discovery: The Hydrophobic Pocket

In kinase inhibitor design, the "hinge region" binding often requires a hydrogen bond donor/acceptor pair (provided by the cyano-acrylamide core) coupled with a hydrophobic tail to occupy the "back pocket."

  • 2-Cyanoacetamide: Provides the H-bond scaffold but lacks the tail.

  • This compound: Provides both . The isobutyl group is perfectly sized to fill small hydrophobic cavities (e.g., Valine/Leucine rich pockets) without incurring excessive steric penalties.

Material Science: Latent Epoxy Curing

In epoxy resin systems, N-isobutylcyanoacetamide acts as a latent hardener .

  • Mechanism: At room temperature, the bulky isobutyl group and intermolecular H-bonding prevent rapid reaction with the epoxide ring.

  • Activation: Upon heating (>120°C), the molecule becomes mobile and the active methylene (C-2) deprotonates, initiating cross-linking with the epoxy network. This allows for "one-pot" resin mixes with long shelf lives.

Safety & Handling Comparison

Hazard Class2-CyanoacetamideThis compound
Acute Toxicity (Oral) Harmful (Cat 4)Harmful (Cat 4)
Skin Irritation IrritantIrritant (Potential Sensitizer)
Inhalation Dust hazardLower dust hazard (waxy solid)
Handling Note Avoid dust generation.[2]Handle with gloves; potential for higher skin absorption due to lipophilicity.

References

  • Synthesis and Reactivity of Cyanoacetamide Derivatives. Arkivoc, 2008. Link

  • Cyanoacetamides as Curing Agents for Epoxy Resins. Journal of Polymer Science Part A, 1988.[3] (Discusses N-isobutylcyanoacetamide specifically as a hardener). Link

  • 2-Cyanoacetamide - PubChem Compound Summary. National Center for Biotechnology Information. Link

  • N-Isobutylcyanoacetamide Product Data. BenchChem. (Synthesis and properties validation). Link

Sources

Comparative study of synthesis methods for N-alkyl cyanoacetamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of synthesis methods for N-alkyl cyanoacetamides, critical scaffolds in the development of bioactive heterocycles (e.g., pyrroles, pyridines) and kinase inhibitors.

Executive Summary & Pharmacological Relevance

N-alkyl cyanoacetamides are bifunctional building blocks. Their unique reactivity stems from three active sites: the electrophilic nitrile, the nucleophilic active methylene (C2), and the amide carbonyl. While commercially available, specific N-alkyl derivatives often require custom synthesis.[1]

This guide compares three dominant methodologies:

  • Thermal Aminolysis (Classical): High atom economy, scalable, but slow.

  • Microwave-Assisted Synthesis (Intensified): Rapid, high yield, ideal for library generation.

  • Coupling Reagent Activation (Precision): Best for non-nucleophilic or sensitive amines.[1]

Mechanistic Foundation

Understanding the reaction mechanism is vital for troubleshooting low yields. The primary pathway is Nucleophilic Acyl Substitution . Unlike Knoevenagel condensations which target the C2 methylene, this synthesis targets the ester carbonyl.

Critical Control Point: Chemoselectivity

The amine must attack the ester carbonyl (Path A) rather than the nitrile (Path B) or the C2 proton (Path C).

  • Path A (Desired): Formation of Amide.[2][3][4][5]

  • Path B (Side Reaction): Formation of amidine (rare under mild conditions).[1]

  • Path C (Side Reaction): Formation of ammonium salts (reversible).[1]

Visualization: Reaction Mechanism

The following diagram illustrates the nucleophilic addition-elimination pathway required for successful synthesis.

ReactionMechanism Ester Ethyl Cyanoacetate (Electrophile) TS Tetrahedral Intermediate Ester->TS Nucleophilic Attack (Rate Determining) Amine Primary Amine (Nucleophile) Amine->TS Product N-Alkyl Cyanoacetamide TS->Product Elimination of EtO- Byproduct Ethanol TS->Byproduct

Figure 1: Nucleophilic acyl substitution mechanism.[1] The rate-determining step is the initial attack of the amine on the ester carbonyl.[1]

Comparative Methodologies

Method A: Thermal Aminolysis (Direct Condensation)

Best For: Large-scale production (>100g), simple alkyl amines (e.g., butylamine, hexylamine).

The Principle: Direct reaction of ethyl cyanoacetate with an amine.[6] While uncatalyzed reactions work for highly nucleophilic amines, mild Lewis bases (e.g., Et3N) or alkoxides are often added to prevent protonation of the amine by the acidic C2 methylene of the ester.

Experimental Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reactants: Charge Ethyl Cyanoacetate (1.0 eq, 50 mmol) and Ethanol (anhydrous, 2 mL/mmol).

  • Addition: Add the N-alkyl amine (1.1 eq) dropwise at 0°C to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.[1]

    • Note: For sterically hindered amines, heat to reflux (78°C) for 4–6 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: The residue is often a solid.[7] Recrystallize from Ethanol/Hexane (1:4).

Data Profile:

  • Yield: 65–80%[1]

  • Time: 12–24 Hours[1][8]

  • Atom Economy: High (Only EtOH byproduct).[1]

Method B: Microwave-Assisted Synthesis (Green/Intensified)

Best For: High-throughput screening (HTS), library generation, weak nucleophiles.

The Principle: Microwave irradiation provides direct dielectric heating, polarizing the carbonyl bond and increasing the kinetic energy of the amine nucleophile. This overcomes the activation energy barrier significantly faster than thermal conduction.

Experimental Protocol:

  • Setup: Use a dedicated microwave reactor vial (e.g., 10 mL pressure-rated).

  • Reactants: Mix Ethyl Cyanoacetate (1.0 eq, 5 mmol) and Amine (1.2 eq) neat (solvent-free).

    • Optimization: If reactants are solid, use minimal EtOH or DMF (0.5 mL).

  • Irradiation: Seal the vial. Set parameters:

    • Temperature: 120°C

    • Power: Dynamic (Max 150W)[1]

    • Hold Time: 10–15 minutes.

  • Workup: Cool to RT. The product often precipitates directly upon cooling or addition of ice-cold water.[1]

  • Purification: Filtration and washing with cold ether.

Data Profile:

  • Yield: 85–95%[1]

  • Time: 10–20 Minutes

  • Atom Economy: Excellent (Solvent-free).[1][9]

Method C: Carbodiimide Coupling (DCC/EDC)

Best For: Precious amines, chiral amines (to avoid racemization), or when using Cyanoacetic Acid instead of the ester.

The Principle: Activation of Cyanoacetic Acid using DCC (Dicyclohexylcarbodiimide) to form an O-acylisourea intermediate, which is highly reactive toward amines.

Experimental Protocol:

  • Reactants: Dissolve Cyanoacetic Acid (1.0 eq) in DCM (dry).

  • Activation: Add DCC (1.1 eq) and DMAP (0.1 eq, catalyst) at 0°C. Stir for 30 mins (white precipitate of DCU will form).

  • Coupling: Add the Amine (1.0 eq) dissolved in minimal DCM.

  • Reaction: Stir at RT for 4–6 hours.

  • Workup: Filter off the DCU byproduct. Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

  • Purification: Flash column chromatography (usually required to remove urea traces).[1]

Data Profile:

  • Yield: 70–85%[1]

  • Time: 4–8 Hours[1]

  • Atom Economy: Poor (Stoichiometric urea waste).[1]

Decision Matrix & Performance Data

Summary Table: Method Comparison
FeatureThermal AminolysisMicrowave-AssistedCoupling (DCC/EDC)
Reaction Time 12–24 h10–20 min4–8 h
Yield (Avg) 70%92%75%
Scalability High (kg)Low (g)Medium (100g)
Green Score ModerateExcellentPoor
Cost LowLowHigh
Purification RecrystallizationFiltrationChromatography
Workflow Selection Guide

Use the following logic flow to select the optimal synthesis route for your specific substrate.

DecisionMatrix Start Start: Select Amine Substrate IsSensitive Is Amine Acid-Sensitive or Chiral? Start->IsSensitive IsVolatile Is the Amine Volatile? Scale Required Scale? IsVolatile->Scale No MethodA Method A: Thermal Aminolysis (Sealed Tube) IsVolatile->MethodA Yes IsSensitive->IsVolatile No MethodC Method C: Coupling (DCC/EDC) IsSensitive->MethodC Yes MethodB Method B: Microwave Assisted (Solvent Free) Scale->MethodB < 5 grams MethodA_Open Method A: Thermal Aminolysis (Reflux) Scale->MethodA_Open > 5 grams

Figure 2: Decision matrix for selecting the synthesis method based on substrate properties and scale.

References

  • Review of Cyanoacetamide Synthesis: Ghozlan, S. A. S., et al. "Synthesis, and synthetic applications of cyanoacetamides."[10][11] Arkivoc, 2020.[11]

  • Microwave Protocols: Radi, M., et al. "A one-pot two-step microwave-assisted synthesis of N1-substituted 5,6-ring-fused 2-pyridones." Tetrahedron Letters, 2008.

  • Catalytic Aminolysis: "Catalytic Aminolysis (Amide Formation) from Esters and Carboxylic Acids."[1] Journal of the Brazilian Chemical Society, 2011.[5]

  • Green Chemistry Applications: "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." MDPI, 2023.

  • General Reactivity: "Ethyl cyanoacetate."[1][2] Wikipedia.[1]

Sources

Comparing the reactivity of primary vs. secondary amines with ethyl cyanoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Primary vs. Secondary Amines[1][2]

Executive Summary

This guide provides an objective technical comparison of the reactivity of primary versus secondary amines in nucleophilic acyl substitution reactions with Ethyl Cyanoacetate (ECA) .

Key Findings:

  • Primary Amines (

    
    ):  Exhibit rapid kinetics and high conversion rates (>90%) under mild conditions (0–25°C) due to minimal steric hindrance and favorable nucleophilicity.[1][2] They are the preferred substrates for generating 
    
    
    
    -substituted cyanoacetamide scaffolds.[1][2]
  • Secondary Amines (

    
    ):  Show significantly retarded reaction rates.[1][2] Due to steric bulk and the stability of the ester, secondary amines often require forcing conditions (high temperature, neat fusion, or microwave irradiation) to effect amidation.[1] Notably, under mild conditions, secondary amines (e.g., piperidine) often act as catalysts for Knoevenagel condensations rather than consuming the ECA substrate, a critical distinction for pathway control.[1]
    
Mechanistic Foundation

The formation of cyanoacetamides proceeds via Nucleophilic Acyl Substitution (Aminolysis) .[1] The reaction is governed by the nucleophilicity of the amine and the electrophilicity of the ester carbonyl.[1]

The Steric-Electronic Duality

While secondary amines (e.g., diethylamine) are generally more basic (


) than primary amines (

) due to inductive donation from alkyl groups, their nucleophilicity toward the carbonyl carbon is severely compromised by steric hindrance.[1]
  • Primary Amines: The nitrogen lone pair is accessible.[1][2][3] Attack on the carbonyl forms a tetrahedral intermediate with low energy barriers.[1][2]

  • Secondary Amines: The flanking alkyl groups create a "steric wall," destabilizing the transition state required to form the tetrahedral intermediate.[1] This often necessitates thermal energy to overcome the activation barrier.[1][2]

Mechanistic Pathway Diagram[1][2][3][4]

G cluster_0 Steric Barrier ECA Ethyl Cyanoacetate (Electrophile) TS Tetrahedral Intermediate ECA->TS + Amine Amine Amine Nucleophile (R-NH2 or R2-NH) Amine->TS Nucleophilic Attack Side Knoevenagel Catalyst (If Aldehyde Present) Amine->Side Secondary Amines (Low Temp) Product Cyanoacetamide (Amide) TS->Product - EtOH (Irreversible)

Figure 1: Mechanistic pathway of ECA aminolysis.[1][2] Note the divergence for secondary amines at low temperatures, where they may fail to react or act merely as bases.

Comparative Performance Analysis

The following data aggregates experimental outcomes from standard synthetic protocols.

Table 1: Reactivity Profile Comparison
FeaturePrimary Amines (Alkyl)Primary Amines (Aryl)Secondary Amines
Representative Methylamine, ButylamineAniline, BenzylamineDiethylamine, Morpholine
Reaction Temp 0°C – 35°C80°C (Reflux) or MW100°C – 150°C (Neat/MW)
Time to Completion 1 – 3 Hours4 – 12 Hours8 – 24 Hours (or minutes in MW)
Typical Yield 95 – 99%80 – 90%40 – 75%
Solvent System Methanol/EthanolEthanol/TolueneNeat (Solvent-free) or High BP
Major Challenge Over-reaction (rare)Nucleophilicity (Resonance)Steric Hindrance
Experimental Evidence[1][2][3][4][5][6][7][8][9][10][11][12]
  • Primary Success: Reaction of ECA with butylamine in methanol at 35°C yields

    
    -butylcyanoacetamide in 99% yield  within 3 hours [1].[1][2]
    
  • Secondary Resistance: Secondary amines like morpholine are frequently used as catalysts for ECA reactions with aldehydes (Knoevenagel) at room temperature.[1][2] The fact that morpholine does not consume the ECA to form an amide under these conditions validates its poor electrophilic attack capability compared to primary amines [2].[1]

  • Forcing Secondary Amines: To synthesize

    
    -dimethylcyanoacetamide, industrial protocols often require reacting ECA with dimethylamine gas under pressure or reflux conditions, significantly more aggressive than the dropwise addition used for primary amines [3].[1][2]
    
Experimental Protocols
Workflow Decision Tree

Workflow Start Select Amine Substrate IsPrimary Is the Amine Primary? Start->IsPrimary IsAryl Is it Aniline/Aryl? IsPrimary->IsAryl Yes MethodC METHOD C: Microwave/Neat Solvent: None (Neat) Temp: 120-150°C MW Power: 100-300W IsPrimary->MethodC No (Secondary) MethodA METHOD A: Mild Solvolysis Solvent: MeOH/EtOH Temp: 0-25°C Time: 1-3h IsAryl->MethodA No (Alkyl) MethodB METHOD B: Thermal Reflux Solvent: Toluene/EtOH Temp: 80-110°C Time: 4-12h IsAryl->MethodB Yes (Aryl)

Figure 2: Experimental workflow for selecting the optimal synthesis protocol based on amine classification.

Protocol A: Primary Alkyl Amines (Standard)

Best for: Methylamine, Ethylamine, Benzylamine.[1][2]

  • Setup: Charge a round-bottom flask with Ethyl Cyanoacetate (1.0 equiv) and Methanol (5 volumes).

  • Addition: Cool to 0°C. Add the Primary Amine (1.1 equiv) dropwise over 20 minutes. Note: Exothermic reaction.[1][2][10]

  • Reaction: Allow to warm to room temperature (25°C) and stir for 3 hours.

  • Monitoring: Check TLC (EtOAc:Hexane 1:1). ECA spot (

    
    ) should disappear.[1][2]
    
  • Workup: Concentrate in vacuo. The product often precipitates as a solid.[1][2][3] Recrystallize from EtOH if necessary.

Protocol B: Secondary Amines (Microwave Assisted)

Best for: Diethylamine, Morpholine, Piperidine.[1][2]

  • Setup: In a microwave-safe vial, mix Ethyl Cyanoacetate (1.0 equiv) and Secondary Amine (1.5 equiv) . Do not add solvent (Neat conditions maximize collision frequency).[1][2]

  • Irradiation: Irradiate at 100–150°C (Power: 100W) for 10–20 minutes.

  • Workup: Cool to room temperature. The mixture will be viscous. Dissolve in hot ethanol and pour into ice water to precipitate the amide.[1]

  • Validation: If product does not precipitate, extract with DCM and wash with 1M HCl to remove unreacted secondary amine.[1][2]

Troubleshooting & Optimization (Self-Validating Systems)
  • The "Knoevenagel Trap": If your reaction mixture contains an aldehyde and you use a secondary amine, you will likely get an alkene (condensation product) rather than an amide.[1]

    • Correction: Ensure high purity of reagents. If the goal is amidation of a secondary amine, exclude all electrophiles other than ECA.[1]

  • Unreacted Amine Removal: Secondary amines are difficult to drive to completion.[1][2]

    • Validation: Use an acidic wash (1M HCl) during workup.[1][2] The basic amine will form a water-soluble salt, while the neutral cyanoacetamide remains in the organic layer.[1]

  • Dimerization: Prolonged heating of ECA with bases can lead to self-condensation (formation of pyridines).[1][2]

    • Control: Monitor reaction time strictly. If a new spot appears with lower

      
       than the amide, stop heat immediately.[1]
      
References
  • Fadda, A. A., et al. "Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis."[1][2][13] Turkish Journal of Chemistry, vol. 32, 2008, pp. 259-286.[1][2]

  • Bhosale, S. V., et al. "Microwave-assisted ammonium formate-mediated Knoevenagel reaction under solvent-free conditions."[1][2] Synthetic Communications, vol. 38, no.[1][2] 19, 2008.

  • Google Patents.[1][2] "CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide."[1][2][14]

  • El-Gohary, N. M., et al. "Synthesis and Synthetic Applications of Cyanoacetamides."[1][2] Journal of the Chinese Chemical Society, 2021.[1] [1][2]

Sources

Spectroscopic Comparison Guide: 2-Cyano-N-isobutylacetamide vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: 2-cyano-N-isobutylacetamide (CAS: 51838-01-8) Primary Application: Pharmaceutical intermediate (e.g., synthesis of GABA analogs, pyrrolidones, and enzyme inhibitors).[1] Objective: This guide provides a definitive technical framework for validating the synthesis of this compound. By contrasting its spectroscopic signature against its precursors—Ethyl cyanoacetate and Isobutylamine —researchers can quantitatively assess reaction completion and product purity without relying on generic certificates of analysis.

Synthetic Pathway & Mechanism

The synthesis relies on a nucleophilic acyl substitution (aminolysis) where isobutylamine attacks the ester carbonyl of ethyl cyanoacetate. This reaction is thermodynamically driven by the formation of the stable amide bond and the expulsion of ethanol.

Reaction Scheme

ReactionScheme Ester Ethyl Cyanoacetate (Electrophile) Inter Tetrahedral Intermediate Ester->Inter + Heat Amine Isobutylamine (Nucleophile) Amine->Inter Product This compound (Target Amide) Inter->Product - EtOH Byproduct Ethanol (Leaving Group) Inter->Byproduct

Figure 1: Aminolysis pathway converting ethyl cyanoacetate to this compound.

Experimental Protocol: Synthesis & Monitoring

Note: This protocol is designed for self-validation using the spectroscopic endpoints defined in Section 3.

Reagents:

  • Ethyl cyanoacetate (1.0 eq)[2][3]

  • Isobutylamine (1.05 eq)[4]

  • Solvent: Ethanol (Abs.) or Solvent-free (Neat)

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, charge Ethyl cyanoacetate.

  • Addition: Add Isobutylamine dropwise at 0°C to control the exotherm (aminolysis is exothermic).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The ester spot (

      
      ) should disappear; the amide product is more polar (
      
      
      
      ).
  • Workup: Cool to room temperature. The product often crystallizes upon cooling. If not, remove excess ethanol/amine via rotary evaporation.

  • Purification: Recrystallize from Ethanol/Water or precipitate with cold Hexane.

Spectroscopic Characterization (The Core Comparison)

This section details how to distinguish the product from the starting materials using IR, 1H NMR, and MS.

A. Infrared Spectroscopy (FT-IR)

The most immediate confirmation of transformation is the shift in the carbonyl stretch and the appearance of amide N-H bands.

FeatureEthyl Cyanoacetate (Precursor)Isobutylamine (Precursor)This compound (Product)
C=O[1] Stretch ~1740–1750 cm⁻¹ (Ester, sharp)Absent~1650–1670 cm⁻¹ (Amide I, strong)
N-H Stretch Absent~3300–3400 cm⁻¹ (Doublet, Primary Amine)~3280–3300 cm⁻¹ (Singlet, Secondary Amide)
C≡N Stretch ~2260 cm⁻¹ (Weak/Medium)Absent~2260 cm⁻¹ (Remains, confirms core integrity)
C-O Stretch ~1200–1300 cm⁻¹ (Strong, Ester)AbsentAbsent (Diagnostic for ester loss)

Diagnostic Logic:

  • Success: Disappearance of the ester carbonyl (1745 cm⁻¹) and emergence of the amide carbonyl (1660 cm⁻¹).

  • Failure: Retention of the 1745 cm⁻¹ peak indicates incomplete conversion.

B. Proton NMR (¹H NMR) - DMSO-d₆ / CDCl₃

NMR provides the most definitive proof of structure.[1] The "Ethyl Group Switch" is the primary indicator.

Proton EnvironmentPrecursor Signal (δ ppm)Product Signal (δ ppm)Multiplicity
Cyano-CH₂-CO ~3.5–3.8~3.6–3.9 Singlet (2H)
Amide N-H N/A~8.0–8.5 (Broad)Singlet (1H, exch.)[1]
Isobutyl -CH₂-N ~2.4 (Amine precursor)~2.9–3.1 Triplet/DD (2H)
Isobutyl -CH- ~1.6–1.8~1.7–1.9 Multiplet (1H)
Isobutyl -CH₃ ~0.9~0.85–0.95 Doublet (6H)
Ethoxy (-OCH₂CH₃) 4.2 (q) & 1.3 (t)ABSENT N/A

Key Validation Check: The quartet at 4.2 ppm (from Ethyl cyanoacetate) must be completely absent. If present, it represents unreacted starting material. The isobutyl methylene (-CH₂-N) shifts downfield from ~2.4 ppm in the amine to ~3.0 ppm in the amide due to the electron-withdrawing effect of the carbonyl.[1]

C. Mass Spectrometry (MS)[5]
  • Molecular Ion (M+): 140.19 m/z

  • Base Peak: Often m/z 43 (Isopropyl cation) or m/z 57 (Isobutyl fragment).

  • Diagnostic Fragment: Loss of the cyanoacetyl group may show a peak at m/z 72 (Isobutylamine fragment).

Analytical Workflow & Decision Tree

Use this logic flow to determine the status of your reaction batch.

AnalyticalWorkflow Start Crude Reaction Mixture IR_Check Step 1: FT-IR Analysis Check 1745 cm⁻¹ vs 1660 cm⁻¹ Start->IR_Check Decision1 1745 cm⁻¹ Peak Present? IR_Check->Decision1 NMR_Check Step 2: ¹H NMR (CDCl₃) Check for 4.2 ppm Quartet Decision1->NMR_Check No / Weak Fail_Reflux FAIL: Incomplete Continue Reflux Decision1->Fail_Reflux Yes (Strong) Decision2 Quartet Present? NMR_Check->Decision2 Pass PASS: Pure Product Proceed to Crystallization Decision2->Pass No Fail_Purify FAIL: Mixture Recrystallize (EtOH/H₂O) Decision2->Fail_Purify Yes

Figure 2: Step-by-step decision tree for batch release.

Troubleshooting & Impurity Profile

IssueObservationRoot CauseCorrective Action
Amine Odor Fishy smell in solid productResidual IsobutylamineWash solid with dilute cold HCl (0.1 M), then water.[1]
Low Melting Point MP < 75°C (Lit: ~78-80°C)Residual Ethyl CyanoacetateRecrystallize from Ethanol/Water.[1]
Extra NMR Peaks Singlet at ~2.0 ppmResidual EthanolDry under high vacuum at 40°C for 4 hours.
Color Yellow/Brown tintOxidation or PolymerizationTreat solution with activated charcoal before crystallization.[1]

References

  • Oakwood Chemical. (n.d.). 2-Cyano-N-isobutyl-acetamide (CAS 51838-01-8) Product Data. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). N-butyl-2-cyanoacetamide (Analogous Spectral Data). Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (n.d.). Ethyl Cyanoacetate: Synthesis and Properties. Organic Syntheses, Coll. Vol. 1, p.254. Retrieved January 29, 2026, from [Link]

Sources

Comparative Purity Assessment of 2-Cyano-N-isobutylacetamide: A Technical Guide for API Intermediate Sourcing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for assessing the purity of 2-cyano-N-isobutylacetamide (CAS: Variable/Derivative specific), a critical intermediate in the synthesis of pharmaceutical heterocycles (e.g., substituted pyridones and JAK inhibitors). By comparing representative samples from a Premium Supplier (Supplier A) and a Bulk Industrial Supplier (Supplier B) , we demonstrate how trace impurities—specifically unreacted starting materials and hydrolysis byproducts—can impact downstream reaction yields. This document details a validated HPLC-UV methodology, impurity profiling logic, and procurement recommendations.

Introduction: The Criticality of Intermediate Purity

This compound is a functionalized cyanoacetamide derivative. Its dual reactivity—stemming from the active methylene group (


) and the electrophilic nitrile (

)—makes it an ideal scaffold for Knoevenagel condensations and cyclization reactions.

However, this high reactivity also makes the compound susceptible to degradation and side-reactions during synthesis. Impurities in this intermediate are not merely inert fillers; they are often reaction terminators or catalyst poisons in subsequent API synthesis steps.

Common Quality Risks
  • Unreacted Amines: Isobutylamine residues can neutralize acid catalysts.

  • Hydrolysis Products: Cyanoacetic acid derivatives can lead to decarboxylation and unwanted side-products.

  • Dimerization: Self-condensation to form pyridones reduces effective assay value.

Experimental Design & Analytical Workflow

To objectively assess quality, we employed an orthogonal analytical approach combining High-Performance Liquid Chromatography (HPLC-UV) for organic purity and Karl Fischer (KF) titration for moisture content.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Methods Orthogonal Methods Sample Raw Sample (this compound) Prep Sample Preparation (1 mg/mL in ACN:H2O) Sample->Prep KF Karl Fischer Water Content Sample->KF NMR 1H-NMR Structure Verification Sample->NMR HPLC HPLC-UV (210 nm) Organic Impurities Prep->HPLC Analysis Data Analysis (Purity vs. Impurity Profile) HPLC->Analysis KF->Analysis NMR->Analysis Decision Supplier Selection Analysis->Decision

Figure 1: Analytical workflow for the purity assessment of cyanoacetamide derivatives.

Methodology: Validated Protocols

The following protocols were established based on standard physicochemical properties of cyanoacetamides.

Synthesis Context (Impurity Origin)

Understanding the synthesis is required to identify impurities.[1] The standard industrial route involves the amidation of ethyl cyanoacetate:



Target Impurities:

  • Ethyl Cyanoacetate (Starting Material): Ester functionality.[2]

  • Isobutylamine (Starting Material): Basic amine.

  • 2-Cyanoacetamide (Byproduct): If ammonia is present in reagents.[2][3]

HPLC-UV Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (buffers amide/amine species).

  • Mobile Phase B: Acetonitrile (ACN).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Critical: Amide/Cyano absorption is weak at 254 nm).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar amines)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       95% B
      
Sample Preparation

Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution of any polymeric impurities.

Results & Discussion

We compared "Supplier A" (marketed as >98% HPLC) and "Supplier B" (marketed as Technical Grade >95%).

Comparative Data Summary
ParameterSupplier A (Premium)Supplier B (Bulk)Method
Appearance White Crystalline PowderOff-white/Yellowish PowderVisual
HPLC Purity (Area %) 99.2% 94.8% HPLC-UV
Water Content 0.15%1.20%Karl Fischer
Impurity A (RRT 0.85) Not Detected2.1%HPLC (Ethyl Cyanoacetate)
Impurity B (RRT 0.40) < 0.1%1.5%HPLC (Isobutylamine)
Residue on Ignition 0.05%0.3%Gravimetric
Impurity Genealogy & Impact Analysis

The lower purity in Supplier B is directly linked to incomplete reaction processing. The presence of Impurity A (Ethyl Cyanoacetate) suggests the reaction was not driven to completion or the purification step (recrystallization) was skipped to cut costs.

Why this matters:

  • Isobutylamine (Impurity B): A basic amine impurity will interfere with acid-catalyzed downstream reactions (e.g., Knoevenagel condensation), requiring excess catalyst and complicating pH control.

  • Water Content (1.2%): High moisture in Supplier B's batch can hydrolyze the cyano group to an amide or acid over time, leading to batch instability.

Impurity Pathway Diagram[5]

ImpurityPathways ECA Ethyl Cyanoacetate (Starting Material) Product This compound (Target Molecule) ECA->Product Amidation ImpurityA Impurity A: Residual Ethyl Cyanoacetate (Incomplete Reaction) ECA->ImpurityA Residual IBA Isobutylamine (Starting Material) IBA->Product Amidation ImpurityB Impurity B: Residual Isobutylamine (Poor Washing) IBA->ImpurityB Residual ImpurityC Impurity C: Hydrolysis Products (Moisture Induced) Product->ImpurityC + H2O (Storage)

Figure 2: Origin of key impurities detected in Technical Grade samples.

Recommendations

Based on the experimental data, the choice of supplier should be dictated by the phase of drug development:

  • For Early-Phase Discovery / GMP Synthesis:

    • Select Supplier A. The high purity (>99%) and low moisture content ensure reaction reproducibility. The absence of basic amine impurities eliminates the risk of catalyst poisoning.

  • For Cost-Sensitive Scale-Up (Non-GMP):

    • Supplier B is acceptable ONLY IF a recrystallization step is added in-house.

    • Purification Protocol: Recrystallize from hot Ethanol/Water (as suggested by Organic Syntheses for similar amides). This removes the unreacted ester and amine.

  • Storage:

    • Regardless of supplier, store at 2-8°C under desiccated conditions. The amide bond is stable, but the cyano group is susceptible to hydrolysis in humid environments.

References

  • Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Cyanoacetamide.[2][3][4][5][6][7][8] Organic Syntheses, 21, 23. [Link]

  • International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Sobolewska, E., & Biesaga, M. (2024).[4] High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores.[4] Critical Reviews in Analytical Chemistry. [Link][4]

Sources

In Silico Modeling Guide: 2-Cyano-N-isobutylacetamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyano-N-isobutylacetamide is a bifunctional building block critical in the synthesis of heterocyclic pharmacophores (e.g., pyridones, aminopyridines) via Knoevenagel condensations and Gewald-type cyclizations. Its unique structural feature—the isobutyl group —introduces steric bulk and lipophilicity that significantly influence reaction kinetics and transition state geometries compared to simple cyanoacetamides.

This guide compares computational modeling strategies for predicting the reactivity of this molecule. We contrast the industry-standard "baseline" approach (B3LYP) against modern, dispersion-corrected methodologies (wB97X-D/M06-2X) which are essential for accurately capturing the steric clashes of the isobutyl moiety.

Comparative Analysis of Modeling Methodologies

For researchers targeting quantitative accuracy in reaction barrier heights (


) and selectivity, the choice of Density Functional Theory (DFT) functional is the deciding factor.
The Comparison: Baseline vs. High-Fidelity Approaches
FeatureMethod A: The Baseline (Legacy)Method B: High-Fidelity (Recommended)Method C: The Gold Standard (Benchmark)
Functional B3LYP wB97X-D or M06-2X DLPNO-CCSD(T)
Basis Set 6-31G(d)def2-TZVPcc-pVTZ
Solvation PCM (Default)SMD (Solvation Model based on Density)COSMO-RS
Dispersion None (Poor steric accounting)Explicit (D2/D3) or ImplicitInherent
Cost Low (1x)Moderate (4x - 8x)Very High (100x+)
Accuracy

3-5 kcal/mol (Often underestimates barriers)

1 kcal/mol
< 0.5 kcal/mol
Use Case Quick geometry checks; coarse screening.[1]Kinetic modeling; Transition State (TS) optimization. Validating Method B results.
Why Method B is Required for N-Isobutyl Derivatives

The isobutyl group creates a "dispersion-dominated" environment around the amide nitrogen. Standard B3LYP fails to account for the attractive London dispersion forces between the isobutyl alkyl chain and the electrophile during the Transition State (TS).

  • Evidence: Studies on similar Knoevenagel condensations show that B3LYP underestimates activation barriers by ~4 kcal/mol compared to experimental rates, leading to false predictions of reaction speed [1].[1]

  • Recommendation: Use wB97X-D/def2-TZVP with SMD solvation (e.g., in Ethanol or DMF) for the most reliable balance of cost and accuracy.

Reaction Mechanism & Workflow

The primary reaction of interest is the Knoevenagel Condensation with an aldehyde (R-CHO), catalyzed by a base (B:).

The Pathway
  • Deprotonation: Base removes the acidic proton between the Cyano (CN) and Amide (CONH) groups.[1]

  • Nucleophilic Attack: The resulting carbanion attacks the aldehyde carbonyl.[1]

  • Elimination: Water is lost to form the

    
    -unsaturated product.[1]
    
Visualization: Computational Workflow (Graphviz)

ModelingWorkflow Start Input Structure (this compound) ConfSearch Conformational Search (Isobutyl Rotation) Start->ConfSearch Generate conformers GeomOpt Geometry Optimization (wB97X-D/def2-SVP) ConfSearch->GeomOpt Lowest E conformer TS_Search TS Optimization (QST3 or Berny) GeomOpt->TS_Search Guess Structure Energy Single Point Energy (def2-TZVP + SMD Solvent) GeomOpt->Energy Reactant/Product Ground States IRC IRC Calculation (Verify Pathway) TS_Search->IRC Confirm connectivity IRC->Energy Refine Energetics

Figure 1: Recommended computational pipeline. Note the explicit conformational search step required due to the flexibility of the isobutyl chain.

Detailed Experimental Protocol (In Silico)

This protocol validates the reactivity of this compound with benzaldehyde (model electrophile) using Gaussian 16 or ORCA 5 .[1]

Step 1: Conformational Analysis

The isobutyl group has rotational freedom.[1] You must find the global minimum to avoid "phantom" steric clashes.[1]

  • Tool: Spartan, Crest (part of xTB), or RDKit.

  • Action: Generate a conformational ensemble. Select the lowest energy structure where the isobutyl group does not occlude the active methylene site.

Step 2: Ground State Optimization (Reactants)

Optimize the specific conformer using a cost-effective basis set before high-level refinement.[1]

Gaussian Input Example:

Step 3: Transition State (TS) Search

Locating the TS for the C-C bond formation (Nucleophilic attack) is the most critical step.

  • Guidance: The distance between the active methylene carbon (C_alpha) and the aldehyde carbonyl carbon (C_carbonyl) is typically 2.0 - 2.2 Å in the TS.

  • Self-Validation: The output must show exactly one imaginary frequency (negative eigenvalue) corresponding to the forming C-C bond vector.

ORCA Input Example (TS Optimization):

Step 4: Energetic Refinement

Once geometries are fixed, perform a Single Point Energy (SPE) calculation with a large basis set (def2-TZVP or cc-pVTZ) to obtain the final electronic energy (


).[1]
  • Calculation:

    
    .[1]
    
  • Check: For Knoevenagel condensations, expect

    
     between 10–18 kcal/mol  depending on the catalyst [2]. If your result is < 5 kcal/mol or > 30 kcal/mol, re-evaluate your TS structure.
    

Supporting Data: Functional Performance

The following table illustrates the error magnitude when ignoring dispersion and solvation effects for this specific class of molecules. Data is simulated based on benchmarks for cyanoacetamide derivatives [3].[1]

Functional / BasisSolvationPredicted Barrier (

)
Deviation from Exp.Notes
B3LYP / 6-31G(d) Gas Phase24.5 kcal/mol+8.0 kcal/molOverestimates barrier (no solvent stabilization).[1]
B3LYP / 6-31G(d) PCM (EtOH)12.1 kcal/mol-4.4 kcal/molUnderestimates (over-stabilizes charge separation).[1]
wB97X-D / def2-TZVP SMD (EtOH) 16.3 kcal/mol < 0.5 kcal/mol Matches experimental kinetic rates.
M06-2X / def2-TZVP SMD (EtOH)16.8 kcal/mol+0.7 kcal/molExcellent alternative; handles sterics well.[1]
Pathway Energetics Diagram

EnergyProfile Figure 2: Reaction Coordinate (wB97X-D/SMD) R Reactants (0.0 kcal/mol) TS Transition State (+16.3 kcal/mol) R->TS k1 (slow) Int Intermediate (-2.5 kcal/mol) TS->Int P Product + H2O (-12.0 kcal/mol) Int->P -H2O (fast)

Figure 2: Energy profile showing the rate-determining step (Nucleophilic attack).

References

  • Mardirossian, N., & Head-Gordon, M. (2017).[1] "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics. Link[1]

  • Pawar, S. S., et al. (2016).[1] "Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate...: A kinetic study." Journal of Chemical Sciences. Link

  • Zhao, Y., & Truhlar, D. G. (2008).[1] "The M06 suite of density functionals for main group thermochemistry...". Theoretical Chemistry Accounts. Link

  • Gaussian, Inc. "Scrf Keywords (Solvation Models)." Gaussian 16 User Reference. Link[1]

Sources

Benchmarking the efficiency of catalysts for cyanoacetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking Catalytic Efficiency in the Synthesis of


-Substituted Cyanoacetamides: A Technical Guide for Medicinal Chemists

Executive Summary

Objective: This guide evaluates catalytic methodologies for the aminolysis of ethyl cyanoacetate to form


-substituted cyanoacetamides—a critical scaffold in the synthesis of bioactive heterocycles (e.g., coumarins, pyridines, and anticancer agents).[1][2]

The Challenge: Traditional synthesis relies on homogeneous bases (e.g., piperidine, TEA) or thermal reflux, resulting in moderate yields, tedious workups, and non-recoverable catalysts. The Solution: We benchmark these against heterogeneous nanocatalysts (MgO Nanoparticles) and Ionic Liquids, focusing on Turnover Frequency (TOF) , Green Chemistry metrics (E-Factor) , and Reusability .

Mechanistic Foundation

To select the right catalyst, one must understand the reaction at the molecular level. The synthesis is a Nucleophilic Acyl Substitution .

  • The Barrier: The ethoxy group (

    
    ) on ethyl cyanoacetate is a moderate leaving group.[3] The reaction requires activation of the amine nucleophile or the carbonyl electrophile.
    
  • Catalytic Role:

    • Base Catalysts: Deprotonate/activate the amine, increasing nucleophilicity.

    • Lewis Acid/Metal Oxide Catalysts: Coordinate with the carbonyl oxygen, increasing electrophilicity, while basic sites on the surface simultaneously activate the amine (Dual Activation).

Diagram 1: Dual-Activation Mechanism (Metal Oxide)

G Cat MgO Catalyst (Surface Active Sites) Complex Transition State (Mg²⁺...O=C & O²⁻...H-N) Cat->Complex Coordination Reactants Ethyl Cyanoacetate + Amine (R-NH2) Reactants->Complex Adsorption Inter Tetrahedral Intermediate Complex->Inter Nucleophilic Attack Products N-Substituted Cyanoacetamide + Ethanol Inter->Products Elimination of EtOH Products->Cat Desorption (Catalyst Regained)

Caption: Dual-activation mechanism where the amphoteric nature of MgO nanoparticles activates both the electrophile and nucleophile simultaneously.[3]

Comparative Benchmarking

We evaluated three distinct catalytic classes based on experimental data from recent high-impact studies.

Table 1: Performance Matrix
MetricHomogeneous Base (Piperidine/TEA)Ionic Liquid ([bmim]

)
Heterogeneous Nanocatalyst (MgO NPs)
Yield (Avg) 75 - 82%88 - 92%94 - 98%
Reaction Time 4 - 8 Hours (Reflux)1 - 2 Hours15 - 45 Minutes (Ultrasonic/Grind)
Workup Acid neutralization, Extraction (High Waste)Extraction requiredFiltration (Simple, Low Waste)
Reusability None (Single Use)Moderate (Viscosity issues)High (5+ Cycles w/o loss)
Scalability HighLow (Cost of IL)High
Green Score LowMediumHigh

Analyst Note: While Ionic Liquids offer excellent yields, their high cost and viscosity make them less attractive for industrial scale-up compared to MgO Nanoparticles , which offer the best balance of cost, speed, and sustainability.

Recommended Experimental Protocol

Selected Method: Heterogeneous Catalysis using MgO Nanoparticles (NPs).[4] Rationale: This method yields the highest purity with the lowest E-factor (waste).

Phase A: Catalyst Preparation (Self-Validation Step)

Before synthesis, ensure your catalyst is active.[3]

  • Precursor: Dissolve

    
     in deionized water.
    
  • Precipitation: Add NaOH solution dropwise under ultrasound irradiation until pH 10–12.

  • Calcination (Critical): Wash the gel with ethanol, dry, and calcine at 600°C for 2 hours .

    • Validation: The resulting powder must be white. If gray, carbon residues remain (re-calcine). XRD should confirm cubic phase (JCPDS 75-0447).[3][4]

Phase B: Synthesis of N-Substituted Cyanoacetamide

Reagents: Ethyl cyanoacetate (10 mmol), Aniline/Amine derivative (10 mmol), MgO NPs (5 mol%).

  • Mixing: In a round-bottom flask (or mortar for solvent-free), mix the ester and amine.

  • Catalyst Addition: Add 5 mol% activated MgO NPs.

  • Reaction:

    • Option A (Solvent-Free): Grind at room temperature for 15–20 mins.

    • Option B (Ethanol): Reflux in 5 mL ethanol for 30 mins (monitor via TLC, Eluent: EtOAc/Hexane 3:7).

  • Workup (The "Green" Advantage):

    • Add hot ethanol to the mixture (if solvent-free) to dissolve the product.[3]

    • Filter the mixture while hot. The MgO catalyst remains on the filter paper.

    • Recycling: Wash the filtered MgO with ethanol and dry for the next run.

  • Crystallization: Allow the filtrate to cool. Pure crystals of the cyanoacetamide derivative will precipitate. Recrystallize from ethanol if necessary.

Diagram 2: Experimental Workflow & Decision Tree

Workflow Start Start: Mix Amine + Ethyl Cyanoacetate Choice Select Condition Start->Choice PathA Method A: MgO NPs (Green) Choice->PathA High Efficiency PathB Method B: Piperidine (Traditional) Choice->PathB Legacy StepA1 Stir/Grind 20 mins (Solvent Free) PathA->StepA1 StepB1 Reflux 4-6 Hours (Ethanol) PathB->StepB1 WorkupA Add Hot EtOH & Filter Catalyst StepA1->WorkupA WorkupB Acidify, Extract, Evaporate StepB1->WorkupB ResultA Filtrate -> Cool -> Pure Crystals (Catalyst Recycled) WorkupA->ResultA ResultB Crude Solid -> Recrystallization (Catalyst Lost) WorkupB->ResultB

Caption: Workflow comparison showing the streamlined "Filter & Crystallize" path of the MgO method versus the complex workup of traditional methods.

Troubleshooting & Optimization

  • Low Yield? Check the calcination of MgO. If the catalyst absorbs moisture from the air, it converts to

    
    , lowering surface basicity. Store in a desiccator.
    
  • Product Purity: If the melting point is broad, unreacted amine is likely present. Increase the catalyst load to 8 mol% or extend reaction time by 10 minutes.

  • Substrate Scope: Electron-withdrawing groups on the amine (e.g.,

    
    -nitroaniline) reduce nucleophilicity.[3] These substrates require ultrasonic irradiation  (40 kHz) rather than simple stirring to achieve >90% yield.[3]
    

References

  • Safaei-Ghomi, J., et al. (2015).[4] "MgO Nanoparticles: an Efficient, Green and Reusable Catalyst for the One-pot Syntheses of 2,6-Dicyanoanilines...".[4][5] Journal of Nanostructures.

  • Fadda, A. A., et al. (2008).[2] "Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis". Turkish Journal of Chemistry.

  • Organic Syntheses. (1928).[3] "Ethyl Cyanoacetate".[1][2][3][6][7][8] Org.[2][3][4][8] Synth. Coll. Vol. 1, p.254. (Standard reference for precursor properties). [3]

  • Maleki, B., et al. (2024).[9] "Immobilization of ionic liquid–triethanolammonium bicarbonate on magnetic nanoparticles...". Polycyclic Aromatic Compounds. (Comparison for Ionic Liquids).

Sources

Comparative In Silico Analysis: 2-Cyano-N-isobutylacetamide Derivatives as GABA-AT Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative molecular docking study of 2-cyano-N-isobutylacetamide , a targeted anticonvulsant scaffold, against structural analogs and the clinical standard Vigabatrin .

The 2-cyanoacetamide moiety has emerged as a pharmacophore of interest for epilepsy treatment due to its ability to mimic the transition state of GABA during hydrolysis by GABA Aminotransferase (GABA-AT) . Our analysis suggests that the N-isobutyl substitution offers a superior hydrophobic fit within the enzyme's active site compared to rigid aromatic analogs, optimizing the Lipophilic Ligand Efficiency (LLE) without introducing excessive molecular weight.

Scientific Rationale & Target Selection

The Pharmacophore

The this compound scaffold functions as a bioisostere of endogenous GABA.

  • Cyano Group (-CN): Acts as a hydrogen bond acceptor, mimicking the carboxylate of GABA but with reduced ionization potential, improving Blood-Brain Barrier (BBB) permeability.

  • Amide Linker: Provides essential H-bond donor/acceptor motifs for orienting the molecule near the catalytic Lysine residue.

  • Isobutyl Tail: Probes the hydrophobic pocket of the active site, theoretically improving binding affinity over simple methyl derivatives via van der Waals interactions.

Protein Target Selection
  • Target: GABA Aminotransferase (GABA-AT).[1]

  • PDB ID: 1OHV (Pig GABA-AT complexed with Vigabatrin).

  • Justification: While human structures exist, 1OHV is the industry-standard high-resolution crystal structure (2.3 Å) used for validating GABA analogs due to the >95% sequence homology of the active site between porcine and human isoforms.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility and trustworthiness, we employed a "Redocking Validation" strategy. The protocol is defined below.

Computational Workflow

DockingWorkflow LigandPrep Ligand Preparation (DFT Optimization B3LYP/6-31G*) Docking Docking (AutoDock Vina) (Exhaustiveness: 32) LigandPrep->Docking ProteinPrep Protein Prep (1OHV) (Remove H2O, Add Polar H) GridGen Grid Generation (Center: Lys329) ProteinPrep->GridGen GridGen->Docking Validation Validation (RMSD < 2.0 Å) Docking->Validation

Figure 1: Standardized molecular docking workflow ensuring geometric accuracy via DFT optimization prior to scoring.

Protocol Details
  • Ligand Preparation: Structures were drawn in ChemDraw and optimized using Gaussian 09 (DFT/B3LYP/6-31G*) to determine the global minimum energy conformer. This is critical for the flexible isobutyl chain to avoid penalizing the docking score with high internal energy states.

  • Protein Preparation: PDB 1OHV was stripped of water molecules. The co-crystallized PLP (Pyridoxal-5'-phosphate) cofactor was retained as it is essential for the catalytic mechanism.

  • Grid Box: Centered on the active site residue Lys329 (Box size: 24 x 24 x 24 Å).

  • Validation: The co-crystallized ligand (Vigabatrin) was extracted and re-docked. A Root Mean Square Deviation (RMSD) of 1.2 Å was achieved, validating the protocol.

Comparative Results

The following table contrasts the binding energy and interaction profile of the Isobutyl derivative against a rigid Phenyl analog and the standard Vigabatrin.

Table 1: Comparative Binding Affinity & Interaction Profile
Compound IDStructure DescriptionBinding Energy (kcal/mol)Est.[2] Ki (µM)Key Interactions (Active Site)RMSD (Å)
Ligand A This compound -7.8 1.9 H-Bond: Arg192, Gly136Hydrophobic: Phe189, Val3001.45
Ligand B 2-cyano-N-phenylacetamide-6.98.7H-Bond: Arg192Steric Clash: Tyr2962.10
Standard Vigabatrin (Mechanism-based)-5.2*150.0Covalent link to Lys329 (simulated as H-bond in non-cov docking)1.20

*Note: Vigabatrin is an irreversible inhibitor. Its non-covalent docking score underestimates its clinical potency but serves as a baseline for initial recognition.

Analysis of Ligand A (Isobutyl Derivative)

The Isobutyl group proved superior to the Phenyl ring.

  • Flexibility: The aliphatic chain allowed the molecule to adopt a conformation that fills the hydrophobic pocket formed by Phe189 and Val300 without steric clashing.

  • Electrostatics: The cyano group formed a stable halogen-like interaction or H-bond with Arg192 , a residue critical for anchoring the carboxylate of natural GABA.

Failure Mode of Ligand B (Phenyl Derivative)

The rigid phenyl ring resulted in a "penalty" due to steric clash with Tyr296 . This forces the amide linker out of the optimal plane for hydrogen bonding, explaining the weaker affinity (-6.9 kcal/mol).

Mechanistic Insight: The Binding Pathway

Understanding why the isobutyl derivative works requires mapping the interactions to the GABA-AT signaling logic.

InteractionMap Compound This compound Arg192 Arg192 (Anchor) Compound->Arg192 CN Group H-Bond Lys329 Lys329 (Catalytic Center) Compound->Lys329 Steric Blockade HydroPocket Hydrophobic Pocket (Phe189, Val300) Compound->HydroPocket Isobutyl van der Waals GABA_Level Increased Brain GABA Lys329->GABA_Level Inhibition of Degradation

Figure 2: Interaction map showing how the isobutyl tail and cyano headgroup synergize to block the catalytic Lys329.

Conclusion & Recommendations

The This compound derivative exhibits a favorable in silico profile, outperforming rigid aromatic analogs. The isobutyl group provides the optimal steric bulk for the GABA-AT hydrophobic cleft.

Recommendation for Development:

  • Synthesis: Proceed with synthesis via cyanoacetic acid and isobutylamine coupling.

  • ADME: The calculated LogP (approx 1.2) suggests excellent oral bioavailability and BBB penetration, superior to the highly polar Vigabatrin.

  • Assay: Prioritize in vitro GABA-AT inhibition assays over sodium channel assays for this specific derivative.

References

  • Abdulfatai, U. et al. (2016). Quantitative structure activity relationship study of anticonvulsant activity of α-substituted acetamido-N-benzylacetamide derivatives.[3] Cogent Chemistry.[3] [3]

  • Storici, P. et al. (2004). Crystal structure of GABA aminotransferase in complex with the antiepileptic drug vigabatrin. Journal of Biological Chemistry (PDB ID: 1OHV).

  • Siddiqui, N. et al. (2018). QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues. Molecules.[1][3][4][5][6][7][8][9][10][11][12][13]

  • Trott, O. & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-cyano-N-isobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2-Cyano-N-isobutylacetamide

Executive Summary & Chemical Identity

This guide defines the personal protective equipment (PPE) and operational protocols for handling This compound .[1][2][3][4] While often treated as a standard organic intermediate, this compound possesses a dual-hazard motif—a reactive nitrile group and an amide backbone—requiring specific containment strategies to prevent dermal absorption and inhalation toxicity.[1][3][4]

  • Chemical Name: this compound[1][2][3][4]

  • Structural Class: Cyanoacetamide derivative (N-alkylated)[1][2][3][4]

  • CAS Registry: While specific CAS numbers vary by isomer/vendor (e.g., N-butyl analog is 39581-21-0; N-methyl is 6330-25-2), this protocol applies the precautionary principle based on the 2-cyanoacetamide (CAS 107-91-5) parent pharmacophore.[1][2][3][4]

  • Primary Application: Pharmaceutical intermediate (precursor for GABA analogs, Pregabalin derivatives, and Entacapone-related synthesis).[1][3][4]

Risk Profile & Toxicology (The "Why")

To select the correct PPE, one must understand the mechanism of toxicity.[3][4] This compound is not merely an irritant; it is a potential metabolic hazard.[3][4]

Hazard ClassGHS Classification (Extrapolated)Mechanism of Action
Acute Toxicity Category 4 (Oral/Inhalation) Metabolic Stress: Cyanoacetamides can hydrolyze enzymatically or chemically.[1][2][3][4] While more stable than simple nitriles, the potential for in vivo release of cyanide ions (CN⁻) or toxic amide metabolites dictates a "Zero-Contact" policy.[1][3][4]
Irritation Category 2 (Skin/Eye) Chemical Dermatitis: The amide moiety facilitates skin adhesion, while the cyano group acts as a sensitizer.[1][4] Direct contact causes erythema and corneal opacity.[3][4]
Reactivity Incompatible with Acids HCN Release: Contact with strong mineral acids (HCl, H₂SO₄) can liberate Hydrogen Cyanide gas.[1][3][4] Segregation is critical.

Personal Protective Equipment (PPE) Matrix

Standard lab coats and latex gloves are insufficient .[3][4] The lipophilic "isobutyl" tail increases the compound's ability to permeate standard thin nitrile gloves compared to its water-soluble parent, 2-cyanoacetamide.[1][2][3][4]

A. Hand Protection (Critical Control Point)
  • Primary Recommendation: Double-Gloving Strategy.

    • Inner Layer: 4 mil Nitrile (Disposable).[3][4]

    • Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene.[2][3][4]

  • Rationale: The isobutyl group enhances lipid solubility, potentially accelerating breakthrough times in thin rubber.[3][4] Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin.[3][4]

  • Prohibited Materials: Latex (poor organic resistance), Vinyl (permeable to amides).[3][4]

B. Respiratory Protection
  • Solid/Powder Handling: N95 or P100 Particulate Respirator .[3][4]

    • Reasoning: The fine powder form generates dust easily during weighing.[3][4] Inhalation facilitates rapid systemic absorption.[3][4]

  • Solution/Synthesis: Half-Face Respirator with ABEK-P3 Cartridges (Organic Vapor/Acid Gas/Particulate).

    • Reasoning: If dissolved in organic solvents or heated, vapors may contain both the solvent and trace decomposition products (ammonia or HCN).[4]

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).[3][4] Safety glasses are inadequate for synthesis steps where splashing or energetic reactions (e.g., condensation with aldehydes) occur.[3][4]

  • Body: Chemical-Resistant Lab Coat (Tyvek® or chemically treated cotton).[3][4] Ensure wrist cuffs are tucked under the outer glove.[3][4]

Operational Workflow & Safety Logic

The following diagram illustrates the "Self-Validating" safety loop. Every step includes a check to ensure containment before proceeding.

SafeHandling Start START: Material Receipt RiskAssess Step 1: Risk Assessment (Check SDS for Analog Hazards) Start->RiskAssess PPE_Check Step 2: PPE Verification (Double Nitrile + Goggles + Fume Hood) RiskAssess->PPE_Check Hazards Identified Handling Step 3: Active Handling (Weighing/Synthesis) PPE_Check->Handling PPE Donned SpillEvent Contamination Event? Handling->SpillEvent Decon IMMEDIATE ACTION: 1. Strip Outer Glove 2. Wash with Soap/Water 3. Alert Safety Officer SpillEvent->Decon YES (Spill/Splash) Waste Step 4: Disposal (Segregate from Acids) SpillEvent->Waste NO (Normal Ops) Decon->Waste Residue Cleanup End END: Decontamination Waste->End

Figure 1: Decision-logic flowchart for handling this compound, emphasizing the immediate response to contamination events.

Emergency & Disposal Protocols

First Aid (Nitrile-Specific)
  • Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel.[3][4] Note: Standard cyanide antidote kits should be available on-site if working with multi-gram quantities under acidic conditions.[1][2][3][4]

  • Skin Contact: Wash with soap and copious water for 15 minutes.[3][4][5][6] Do not use solvent (ethanol/acetone) to clean skin, as this increases absorption of the amide.[3][4]

  • Eye Contact: Flush for 15 minutes, lifting eyelids.[3][4][5] Seek ophthalmological evaluation.

Disposal Strategy
  • Segregation Rule: NEVER mix cyanoacetamide waste with acidic waste streams (e.g., acid digestions, nitration waste).[3][4] This can generate lethal Hydrogen Cyanide (HCN).[3][4]

  • Labeling: Label waste containers clearly: "Organic Waste - Contains Nitriles/Amides - DO NOT ACIDIFY."

  • Method: Incineration via a licensed chemical waste contractor is the only acceptable disposal method.[3][4]

References

  • National Institutes of Health (PubChem). 2-Cyano-N-methylacetamide (CID 80622) - Analog Safety Data.[1][2][3][4] Retrieved from [Link]

  • National Institutes of Health (PubChem). N-butyl-2-cyanoacetamide (CID 255865) - Structure & Identifiers.[1][2][3][4][7] Retrieved from [Link][1][2][3][4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.